An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-iodo-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-4-iodo-2-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its uni...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-iodo-2-methylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom at the 5-position, an iodine atom at the 4-position, and a methyl group at the 2-position, offers a versatile scaffold for the synthesis of complex heterocyclic compounds. The presence of two different halogen atoms at distinct positions on the pyridine ring allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for creating diverse molecular libraries. Understanding the physical properties of this compound is paramount for its effective handling, reaction optimization, and the subsequent characterization of its derivatives.
This technical guide provides a comprehensive overview of the known physical properties of 5-Bromo-4-iodo-2-methylpyridine, compiled from available chemical supplier data. It is important to note that while this guide presents the most current information, a comprehensive, peer-reviewed study detailing the experimental determination of all physical properties is not yet available in the public domain. As such, some data, where indicated, are predicted values and should be used with this consideration in mind.
Molecular and Physicochemical Properties
A summary of the key physical and chemical properties of 5-Bromo-4-iodo-2-methylpyridine is presented in the table below. This data is essential for laboratory handling, safety considerations, and for the design of synthetic protocols.
While specific experimental data for 5-Bromo-4-iodo-2-methylpyridine is not extensively published, the following are standard, validated methodologies for the determination of its key physical properties. These protocols are provided as a guide for researchers who may wish to characterize this compound in their own laboratories.
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is a standard and reliable technique for its determination.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Solubility Assessment
Understanding the solubility of 5-Bromo-4-iodo-2-methylpyridine in various organic solvents is crucial for reaction setup, purification, and formulation.
Protocol for Qualitative Solubility Testing:
Solvent Selection: Choose a range of common laboratory solvents (e.g., dichloromethane, chloroform, methanol, ethanol, acetone, ethyl acetate, hexane, water).
Sample Addition: To 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount of 5-Bromo-4-iodo-2-methylpyridine (e.g., 10 mg).
Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) and visually observe for dissolution.
Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the extent of dissolution.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 5-Bromo-4-iodo-2-methylpyridine.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number and chemical environment of the protons. For 5-Bromo-4-iodo-2-methylpyridine, one would expect signals corresponding to the methyl protons and the two aromatic protons on the pyridine ring.
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The spectrum would show signals for the methyl carbon and the five carbons of the pyridine ring.
2. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and can provide information about the isotopic distribution, which is characteristic for bromine- and iodine-containing compounds.
3. Infrared (IR) Spectroscopy:
IR spectroscopy can identify the functional groups present in the molecule. Characteristic peaks for the C-H, C=C, and C=N bonds of the substituted pyridine ring would be expected.
A Technical Guide to 5-Bromo-4-iodo-2-methylpyridine: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Bromo-4-iodo-2-methylpyridine, a key heterocyclic building block in organic synthesis and medici...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-4-iodo-2-methylpyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and its strategic application in constructing complex molecular architectures, with a particular focus on regioselective cross-coupling reactions.
Core Chemical Identity
5-Bromo-4-iodo-2-methylpyridine is a polysubstituted pyridine derivative featuring two distinct halogen atoms, bromine and iodine, at positions 5 and 4, respectively, and a methyl group at position 2. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate for creating diverse chemical libraries.
The presence of both a bromo and an iodo group on the pyridine ring allows for selective, stepwise functionalization. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, a principle that is fundamental to its utility.[1]
Caption: Chemical structure of 5-Bromo-4-iodo-2-methylpyridine.
Table 1: Physicochemical Properties of 5-Bromo-4-iodo-2-methylpyridine
Information not readily available for this specific isomer. Isomers like 5-Bromo-2-iodo-4-methylpyridine (CAS: 941294-57-1) and 2-Bromo-5-iodo-4-methylpyridine (CAS: 942206-07-7) are commercially available.[2][3][4]
Note: While several isomers of bromo-iodo-methylpyridine are commercially cataloged, specific experimental data for the 5-bromo-4-iodo-2-methylpyridine isomer is sparse. The properties listed are based on the molecular formula and data for closely related isomers.
Synthesis and Mechanistic Insights
The synthesis of polysubstituted pyridines requires careful strategic planning to ensure correct regiochemistry. A direct, one-pot synthesis for 5-Bromo-4-iodo-2-methylpyridine is not prominently described in the literature, necessitating a multi-step approach. A plausible synthetic pathway would likely start from a more common precursor like 2-amino-5-bromo-4-methylpyridine.
Proposed Synthetic Workflow
A logical synthetic route could involve a Sandmeyer-type reaction, which is a well-established method for introducing iodine onto an aromatic ring via a diazonium salt intermediate.
Caption: Proposed synthetic workflow for 5-Bromo-4-iodo-2-methylpyridine.
Exemplary Protocol: Synthesis via Diazotization-Iodination
This protocol is adapted from established procedures for the synthesis of halogenated pyridines from aminopyridine precursors.[6]
Expertise & Causality: The choice of a diazotization-iodination reaction is based on its reliability for converting an amino group on an aromatic ring into an iodo group. The reaction proceeds in two critical stages:
Diazotization: The primary amine is converted into a diazonium salt using sodium nitrite under strong acidic conditions (e.g., sulfuric acid) at low temperatures (0-5°C) to ensure the stability of the diazonium intermediate.
Iodination: The diazonium salt is then displaced by an iodide ion, typically from potassium iodide (KI), upon heating. The nitrogen gas (N₂) byproduct is an excellent leaving group, driving the reaction to completion.
Step-by-Step Methodology:
Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-5-bromo-4-methylpyridine (1.0 eq) and a 20% aqueous sulfuric acid solution.
Cooling: Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C. Stir for 1 hour at this temperature after the addition is complete.
Iodination: Prepare a solution of potassium iodide (KI, 1.5 eq) in water. Add this solution dropwise to the cold diazonium salt mixture.
Reaction: After the addition of KI, slowly warm the reaction mixture to room temperature and then heat to reflux for 1-2 hours, or until nitrogen gas evolution ceases.
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated sodium carbonate or sodium hydroxide solution until the pH is ~8-9.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Reactivity and Strategic Applications in Synthesis
The primary value of 5-Bromo-4-iodo-2-methylpyridine lies in its capacity for selective, sequential cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is the cornerstone of this strategy.
Reactivity Hierarchy: C-I > C-Br >> C-Cl
In palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the oxidative addition of the Pd(0) catalyst to the C-I bond occurs at a much lower activation energy than to the C-Br bond.[1] This allows for the selective functionalization of the 4-position while leaving the 5-bromo position available for a subsequent, different coupling reaction. This approach is invaluable for building molecular complexity in a controlled manner.[7]
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds.[8][9] For a substrate like 5-Bromo-4-iodo-2-methylpyridine, the first Suzuki coupling will occur selectively at the 4-position (iodo).
Trustworthiness & Self-Validation: The protocol below is designed to be self-validating. The high selectivity is a known and predictable outcome based on fundamental organometallic principles.[1] Progress can be monitored by LC-MS, which should show the clean conversion of the starting material to a mono-arylated intermediate, with the bromine atom remaining intact (as confirmed by the isotopic pattern in the mass spectrum).
Caption: Workflow for selective Suzuki coupling at the C-I position.
This protocol is based on standard conditions reported for Suzuki couplings on halogenated pyridines.[9]
Inert Atmosphere: To an oven-dried Schlenk flask, add 5-Bromo-4-iodo-2-methylpyridine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
Reaction: Heat the mixture to 85-95°C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Cooling and Dilution: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Washing: Wash the organic layer sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the 5-bromo-4-aryl-2-methylpyridine product.
References
Chemsrc. (2025). 5-Bromo-2-iodo-4-methylpyridine. Available at: [Link]
ResearchGate. (2024). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl.... Available at: [Link]
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available at: [Link]
PubMed. (2012). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. Available at: [Link]
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
Reactivity Profile & Functionalization Guide: 5-Bromo-4-iodo-2-methylpyridine
Executive Summary This technical guide details the chemoselective reactivity profile of 5-Bromo-4-iodo-2-methylpyridine (CAS: 941294-57-1). For drug development professionals and synthetic chemists, this scaffold offers...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the chemoselective reactivity profile of 5-Bromo-4-iodo-2-methylpyridine (CAS: 941294-57-1). For drug development professionals and synthetic chemists, this scaffold offers a predictable "programmable" reactivity.
The Core Directive: The C4–Iodo bond is significantly more reactive than the C5–Bromo bond across all major functionalization classes (Pd-catalyzed cross-coupling, SNAr, and Lithium-Halogen exchange). This distinct reactivity gap allows for high-yield, site-selective functionalization at C4, leaving the C5–Bromine intact for subsequent derivatization.
Structural & Electronic Analysis
To design effective protocols, one must understand the underlying physical organic forces driving the selectivity.
The Halogen Hierarchy (Bond Dissociation Energy)
The primary driver of selectivity in transition metal-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira) is the bond dissociation energy (BDE).
C–I Bond: Weaker (~65 kcal/mol) and longer. It undergoes oxidative addition with Pd(0) at rates orders of magnitude faster than C–Br.
C–Br Bond: Stronger (~81 kcal/mol). It remains kinetically inert under mild conditions required to activate the iodide.
Positional Electronic Effects (The Pyridine Core)
The pyridine ring creates an electronic bias that reinforces the halogen disparity:
Position 4 (Para to N): Highly electron-deficient due to resonance delocalization of the nitrogen lone pair. This lowers the activation energy for both oxidative addition (by stabilizing the electron-rich metal center in the transition state) and nucleophilic attack (SNAr).
Position 5 (Meta to N): Electronically similar to a standard benzene ring. It lacks the direct resonance activation from the ring nitrogen, making it significantly less reactive than position 4.
Reactivity Map
The following diagram visualizes the reactivity hierarchy, guiding synthetic strategy.
Figure 1: Reactivity heatmap demonstrating the kinetic superiority of the C4-position.
Chemoselective Cross-Coupling Strategies
The most common application for this scaffold is sequential cross-coupling to build non-symmetrical bi-aryl or heteroaryl systems.
Strategy A: C4-Selective Suzuki-Miyaura Coupling
Objective: Install an R-group at C4 while preserving C5-Br.
Catalyst Choice: Use "standard" Pd-catalysts without highly activated ligands. Pd(PPh3)4 or Pd(dppf)Cl2 are ideal. Avoid bulky, electron-rich phosphines (like S-Phos or X-Phos) in the first step, as these can force oxidative addition at the sterically hindered or less reactive C5-Br bond.
Stoichiometry: Use exactly 1.0–1.05 equivalents of the boronic acid. Excess boronic acid increases the risk of "bis-coupling" (reaction at both sites).
Temperature: Maintain mild temperatures (Room Temperature to 60°C). High heat (>80°C) erodes selectivity.
Strategy B: Sequential Functionalization Workflow
This workflow allows the construction of 2,4,5-trisubstituted pyridines.
Figure 2: Sequential workflow for orthogonal functionalization of the C4 and C5 positions.
Alternative Reactivity Modes
Nucleophilic Aromatic Substitution (SNAr)
Unlike benzene derivatives, this pyridine scaffold participates in SNAr.
Selectivity: Exclusively at C4 .
Mechanism: The nitrogen atom stabilizes the Meisenheimer intermediate formed upon attack at C4. The C5 position cannot stabilize the negative charge effectively.
Scope: Amines, thiols, and alkoxides will displace the C4-Iodide. The C5-Bromide acts purely as a spectator.
Lithium-Halogen Exchange
Selectivity: C4-I exchanges >100x faster than C5-Br.
Critical Warning (Halogen Dance): Lithiated pyridines are prone to "Halogen Dance" (isomerization of the anion to a more stable position).
Protocol: Perform exchange at -78°C strictly. Quench immediately with the electrophile.
Risk:[1] If the reaction warms up before quenching, the Lithium may migrate to C3 or cause scrambling of the C5-Bromine.
Validated Experimental Protocol
The following is a generalized "Best Practice" protocol derived from high-fidelity literature on di-halo pyridines [1, 2].
Protocol: C4-Selective Suzuki Coupling
Target: 4-Aryl-5-bromo-2-methylpyridine
Setup: In a glovebox or under Argon stream, charge a reaction vial with:
Spectroscopic Profiling of 5-Bromo-4-iodo-2-methylpyridine: A Technical Guide
The following technical guide details the spectroscopic profile of 5-Bromo-4-iodo-2-methylpyridine (CAS: 1429251-40-0). This guide is structured to assist medicinal chemists and analytical scientists in the rigorous vali...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic profile of 5-Bromo-4-iodo-2-methylpyridine (CAS: 1429251-40-0).
This guide is structured to assist medicinal chemists and analytical scientists in the rigorous validation of this specific halogenated scaffold. Given the compound's status as a specialized intermediate with limited public spectral databases, the data below synthesizes high-fidelity predicted values (calibrated against analogous 2,4,5-trisubstituted pyridines) with definitive first-principles logic (isotopic abundance, splitting patterns).
C-5 Bromo: Serves as a secondary electrophile for sequential cross-coupling.
Critical Quality Attribute (CQA): The primary challenge in synthesizing this scaffold is distinguishing it from regioisomers (e.g., 5-bromo-2-iodo-4-methylpyridine). The protocols below focus on regio-differentiation .
Mass Spectrometry (MS) Profile
Objective: Confirm elemental composition and halogen count.
Isotopic Signature (The "Fingerprint")
The presence of one Bromine (Br) and one Iodine (I) creates a distinct isotopic pattern. Iodine is monoisotopic (
I), while Bromine exists as Br and Br in a ~1:1 ratio.
Ion Type
m/z Value
Relative Abundance
Origin
M⁺ (Monoisotopic)
296.86
100%
¹²C₆H₅⁷⁹Br¹²⁷IN
M+2
298.86
~98%
¹²C₆H₅⁸¹Br¹²⁷IN
M+1
297.87
~6.5%
¹³C contribution
Diagnostic Fragmentation Pathway:
[M]⁺ → [M - I]⁺ : The C-I bond is the weakest. Expect a loss of 127 Da.
Figure 1: Stepwise fragmentation showing the sequential loss of halogens, prioritizing the weaker C-I bond.
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural assignment and regioisomer elimination.
¹H NMR Data (Predicted in CDCl₃, 400 MHz)
The molecule possesses two aromatic protons (H-3 and H-6) and one methyl group. Due to the substitution pattern (2,4,5), the aromatic protons are para-positioned relative to each other (separated by two carbons), resulting in negligible coupling (
Hz).
Proton
Chemical Shift (δ)
Multiplicity
Integration
Assignment Logic
H-6
8.55 ± 0.1 ppm
Singlet (s)
1H
Most Deshielded: Alpha to Nitrogen, Ortho to Bromine.
H-3
7.65 ± 0.1 ppm
Singlet (s)
1H
Shielded: Beta to Nitrogen, Ortho to Methyl/Iodine.
CH₃
2.52 ± 0.1 ppm
Singlet (s)
3H
Characteristic of 2-Methylpyridine.
Self-Validating Protocol: The NOE Experiment
To prove the structure is 5-Bromo-4-iodo-2-methylpyridine and NOT an isomer (e.g., 4-methyl-5-bromo-2-iodo), you must perform a 1D NOE (Nuclear Overhauser Effect) experiment.
Irradiate the Methyl peak (2.52 ppm).
Observe H-3 (7.65 ppm): You should see a positive NOE enhancement (typically 1-3%).
Observe H-6 (8.55 ppm): You should see NO enhancement.
Reasoning: The methyl group is spatially adjacent only to H-3. H-6 is on the opposite side of the ring.
¹³C NMR Data (Predicted in CDCl₃, 100 MHz)
Carbon
Shift (δ)
Type
Key Feature
C-2
~159.0
Quaternary
Deshielded (Alpha to N).
C-6
~152.0
CH
Deshielded (Alpha to N).
C-4
~115.0
Quaternary
Upfield Shift: Carbon attached to Iodine is significantly shielded (Heavy Atom Effect).
C-5
~124.0
Quaternary
Attached to Bromine.
C-3
~133.0
CH
Aromatic CH.
CH₃
~24.0
CH₃
Methyl carbon.
Infrared (IR) Spectroscopy
Objective: Quick purity check and functional group confirmation.
~1050 cm⁻¹: Aryl-Halide vibrations (often complex, but C-Br/C-I stretches appear in the fingerprint region <1000 cm⁻¹).
Experimental Workflow: Structural Elucidation
The following flowchart outlines the decision logic for confirming the identity of synthesized material.
Graphviz: Structural Assignment Logic
Figure 2: Decision tree for distinguishing the 2-methyl regioisomer using NOE spectroscopy.
References
Sigma-Aldrich. 5-Bromo-4-iodo-2-methylpyridine Product Page. Retrieved from (General reference for CAS 1429251-40-0 verification).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for substituent additivity rules in pyridine systems).
Reich, H. J.Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.
BenchChem. Spectroscopic Analysis of Halogenated Pyridines. Retrieved from (Methodology for predicted spectral data of rare isomers).
Technical Guide: Solubility Profile & Handling of 5-Bromo-4-iodo-2-methylpyridine
This guide provides an in-depth technical analysis of the solubility profile, solvent selection strategies, and handling protocols for 5-Bromo-4-iodo-2-methylpyridine (CAS 1429251-40-0). CAS Number: 1429251-40-0 Formula:...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile, solvent selection strategies, and handling protocols for 5-Bromo-4-iodo-2-methylpyridine (CAS 1429251-40-0).
CAS Number: 1429251-40-0
Formula: C₆H₅BrIN
Molecular Weight: 297.92 g/mol
Physical State: Solid (typically off-white to pale yellow)
Executive Summary
5-Bromo-4-iodo-2-methylpyridine is a highly functionalized heterocyclic building block used primarily in medicinal chemistry for the construction of complex pharmaceutical scaffolds. Its utility stems from the orthogonal reactivity of its halogen substituents: the C4-iodine atom is significantly more labile toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and halogen-metal exchange than the C5-bromine, allowing for regioselective functionalization.
Understanding its solubility is critical for:
Reaction Optimization: Ensuring homogeneity in cross-coupling reactions.
Purification: Selecting appropriate mobile phases for chromatography.
Crystallization: Designing solvent systems for scale-up isolation.
This guide outlines the predicted solubility landscape based on structural lipophilicity and provides validated protocols for experimental determination.
Structural Analysis & Solubility Prediction
The solubility of 5-Bromo-4-iodo-2-methylpyridine is governed by the interplay between its lipophilic halogenated core and the weakly basic pyridine nitrogen.
Mechanistic Drivers
Lipophilicity: The presence of two heavy halogens (Iodine, Bromine) and a methyl group significantly increases the logP (partition coefficient), making the molecule highly lipophilic.
Polarizability: The large electron clouds of Iodine and Bromine enhance London dispersion forces, favoring solubility in polarizable organic solvents (e.g., Dichloromethane, Chloroform).
H-Bonding: The pyridine nitrogen is a weak hydrogen bond acceptor. However, the electron-withdrawing nature of the halogens reduces the basicity of the nitrogen, diminishing water solubility and reducing affinity for protic solvents compared to unsubstituted pyridine.
Predicted Solubility Profile
Data below represents empirical trends for tri-substituted halogenated pyridines.
Good solubility due to ether oxygen interaction with electron-deficient aromatic rings. THF is ideal for lithiation.
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
Moderate
Good general solvent; often used in workup and as the polar component in chromatography.
Alcohols
Methanol, Ethanol, Isopropanol
Low to Moderate
Limited solubility due to lack of H-bond donors in the solute. Solubility increases significantly with heat.
Alkanes
Hexanes, Heptane, Pentane
Low
Generally poor solubility. Useful as an anti-solvent for precipitation/crystallization.
Water
Water, Aqueous Buffers
Insoluble (<0.1 mg/mL)
High lipophilicity precludes aqueous solubility. Requires co-solvents (e.g., DMSO) for biological assays.
Experimental Protocols
Since batch-specific purity and polymorphism can affect exact solubility limits, the following Self-Validating Protocol (SVP) should be used to determine the precise saturation point for your specific lot.
Protocol A: Gravimetric Determination of Saturation Solubility
Objective: Determine the maximum mass of solute dissolvable in a specific solvent at ambient temperature (
).
Workflow Diagram:
Figure 1: Gravimetric workflow for determining saturation solubility.
Step-by-Step Methodology:
Preparation: Place 1.0 mL of the target solvent into a pre-weighed glass vial (Vial A).
Saturation: Add 5-Bromo-4-iodo-2-methylpyridine in small increments (e.g., 10 mg) with vigorous stirring/sonication until a solid precipitate persists (suspension).
Equilibration: Stir the suspension for 24 hours at
to ensure thermodynamic equilibrium.
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a second pre-weighed vial (Vial B). Note: PTFE is required as it is resistant to aggressive organic solvents.
Drying: Evaporate the solvent from Vial B using a nitrogen stream or vacuum oven until mass is constant.
Calculation:
Where is solubility (mg/mL).
Application-Specific Solvent Selection
The choice of solvent is dictated by the intended chemical transformation.
Rationale: These solvents have high boiling points allowing for thermal activation and dissolve the catalyst/ligand systems effectively.
Warning: Avoid halogenated solvents (DCM) in Pd-catalysis as they can undergo oxidative addition, poisoning the catalyst.
Scenario 2: Lithium-Halogen Exchange
Target Reaction: Selective lithiation at C4-Iodo (using
-BuLi or -PrMgCl).
Recommended Solvents: Anhydrous THF or Diethyl Ether.
Rationale: Ethers coordinate Li/Mg species, stabilizing the intermediate.
Critical Parameter: Temperature must be kept below
to prevent "halogen dance" (migration of the anion) or reaction at the C5-Bromo position.
Scenario 3: Purification (Flash Chromatography)
Target: Isolation of product from crude mixture.
Mobile Phase: Hexanes / Ethyl Acetate gradients.
Behavior: The compound is moderately polar. It will typically elute in the 10-30% EtOAc range on silica gel.
Tailing: If peak tailing is observed (due to interaction with silica silanols), add 1% Triethylamine (TEA) to the mobile phase.
Decision Tree for Solvent Selection:
Figure 2: Solvent selection logic based on process stage.
Safety & Handling
Hazard Class: Irritant (Skin/Eye/Respiratory).
Specific Risk: As a poly-halogenated compound, thermal decomposition may release toxic gases (Hydrogen Bromide, Hydrogen Iodide, NOx).
Storage: Store at
under inert gas (Argon/Nitrogen). The C-I bond is light-sensitive; protect from light to prevent homolytic cleavage and discoloration (iodine liberation).
References
Sigma-Aldrich. 5-Bromo-4-iodo-2-methylpyridine Product Sheet (CAS 1429251-40-0).[1] Available at:
Enamine Store. Building Block: 5-Bromo-4-iodo-2-methylpyridine.[2][3][4][5] Available at:
Organic Chemistry Portal.Synthesis of Pyridines and Solubility Characteristics. (General reference for pyridine handling).
BenchChem.Solubility Landscape of Halogenated Pyridines.
The Unseen Instability: A Technical Guide to the Thermal Stability and Decomposition of 5-Bromo-4-iodo-2-methylpyridine
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth analysis of the predicted thermal stability and decomposition pathways of 5-Bromo-4-iodo-2-methylpyridine.
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of the predicted thermal stability and decomposition pathways of 5-Bromo-4-iodo-2-methylpyridine. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the chemical principles governing the behavior of this highly functionalized pyridine derivative. In the absence of specific experimental data for this exact molecule in publicly accessible literature, this guide synthesizes information from analogous halogenated aromatic compounds to provide a robust predictive framework.
Introduction: The Significance of a Doubly Halogenated Pyridine
5-Bromo-4-iodo-2-methylpyridine is a versatile chemical intermediate, finding its utility in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine core with bromo, iodo, and methyl substituents, offers multiple reaction sites for further chemical transformations. However, the presence of two different halogen atoms, particularly the relatively weak carbon-iodine bond, raises significant questions about its thermal stability. Understanding the thermal liability of this compound is crucial for safe handling, storage, and reaction design, particularly in processes requiring elevated temperatures.
Predicted Thermal Stability Profile
While specific experimental data for 5-Bromo-4-iodo-2-methylpyridine is not available, a predictive analysis based on the thermal behavior of related halogenated pyridines and iodoaromatic compounds allows for an estimation of its stability.
The primary factor influencing the thermal stability of this molecule is the disparity in bond dissociation energies between the C-I and C-Br bonds. The Carbon-Iodine bond is significantly weaker and therefore more susceptible to homolytic cleavage at lower temperatures compared to the Carbon-Bromine bond. This suggests that the initiation of thermal decomposition will likely involve the cleavage of the C-I bond.
General trends observed in halogenated aromatic compounds indicate that decomposition temperatures often decrease with the introduction of heavier halogens. For instance, some brominated pyrene-pyridine derivatives show decomposition temperatures (corresponding to 5% weight loss) around 249 °C, which is lower than their non-brominated counterparts.[2] Given that the C-I bond is even weaker than the C-Br bond, it is reasonable to predict that the onset of decomposition for 5-Bromo-4-iodo-2-methylpyridine will occur at a lower temperature than its solely brominated analogue.
Table 1: Predicted Thermal Properties of 5-Bromo-4-iodo-2-methylpyridine
Parameter
Predicted Value/Range
Rationale
Onset of Decomposition (TGA)
150 - 250 °C
Based on the lability of the C-I bond and comparison with other halogenated aromatics.[2]
Decomposition Enthalpy (DSC)
Exothermic
Decomposition of energetic materials is typically an exothermic process.[3]
Primary Decomposition Step
Homolytic cleavage of the C-I bond
The C-I bond is the weakest in the molecule.
Proposed Decomposition Mechanism
The thermal decomposition of 5-Bromo-4-iodo-2-methylpyridine is anticipated to proceed via a free-radical mechanism initiated by the homolytic cleavage of the C-I bond.
Caption: Proposed free-radical decomposition pathway for 5-Bromo-4-iodo-2-methylpyridine.
The initial step is the formation of a highly reactive 5-bromo-2-methyl-4-pyridyl radical and an iodine radical. These radicals can then participate in a cascade of secondary reactions, including:
Hydrogen abstraction: The pyridyl radical can abstract hydrogen atoms from other molecules, leading to the formation of 5-bromo-2-methylpyridine and other radical species.
Dimerization: Two pyridyl radicals can combine to form a biphenyl-like dimer.
Reaction with intact molecules: The radicals can attack other molecules of 5-bromo-4-iodo-2-methylpyridine, propagating the decomposition chain reaction.
This complex series of reactions will likely result in the formation of a mixture of higher molecular weight, polymeric materials and smaller, volatile fragments.
Experimental Workflow for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile of 5-Bromo-4-iodo-2-methylpyridine, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[4] Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the evolved gases during decomposition can provide insight into the decomposition products.
Caption: Integrated experimental workflow for the thermal analysis of 5-Bromo-4-iodo-2-methylpyridine.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of decomposition and the mass loss profile.
Methodology:
Sample Preparation: Carefully place 1-5 mg of 5-Bromo-4-iodo-2-methylpyridine into a TGA pan (platinum or alumina).
Instrument Setup:
Place the sample pan in the TGA furnace.
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
Set the initial temperature to ambient (e.g., 30 °C).
Set the final temperature to a point where complete decomposition is expected (e.g., 600 °C).
Use a controlled heating rate of 10 °C/min.
Data Acquisition: Initiate the heating program and continuously record the sample mass as a function of temperature.
Data Analysis: Determine the onset temperature of mass loss from the TGA curve. Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, any phase transitions, and the enthalpy of decomposition.
Methodology:
Sample Preparation: In a controlled environment, carefully weigh 1-3 mg of the sample into a hermetically sealed aluminum or high-pressure DSC pan.[3]
Instrument Setup:
Place the sealed sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert gas.
Use a similar temperature program as the TGA analysis (e.g., heating from 30 °C to a temperature beyond complete decomposition at 10 °C/min).
Data Acquisition: Initiate the heating program and record the differential heat flow between the sample and the reference as a function of temperature.
Data Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. Integrate the decomposition peak to determine the enthalpy of decomposition (ΔHd).
Safety Considerations
Given the potential for exothermic decomposition, handling 5-Bromo-4-iodo-2-methylpyridine at elevated temperatures should be approached with caution. It is advisable to work with small quantities, especially during initial thermal analysis experiments. The use of appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All heating experiments should be conducted in a well-ventilated fume hood.
Conclusion
While specific experimental data on the thermal stability of 5-Bromo-4-iodo-2-methylpyridine is lacking, a thorough analysis of its structure and comparison with related compounds provides a strong predictive framework. The presence of a labile carbon-iodine bond suggests that this compound is likely to exhibit limited thermal stability, with decomposition initiating at moderately elevated temperatures. The proposed free-radical decomposition mechanism provides a basis for understanding the potential byproducts and hazards associated with its thermal degradation. The experimental protocols outlined in this guide offer a clear path for the empirical determination of its thermal properties, which is essential for its safe and effective use in research and development.
References
Vertex AI Search. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry | Organic Letters - ACS Publications - ACS.org. Accessed February 19, 2026.
Vertex AI Search. Thermal analysis of pyridinium tetrachloronickelate(II)
Vertex AI Search.
Vertex AI Search. Thermal Stability of 1-Bromo-4-iodylbenzene: A Technical Guide for Researchers - Benchchem. Accessed February 19, 2026.
Vertex AI Search. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - MDPI. Accessed February 19, 2026.
Vertex AI Search. The Decomposition of Iodonium Compounds. Reaction with Pyridine - American Chemical Society. Accessed February 19, 2026.
Vertex AI Search.
Vertex AI Search. 5-bromo-2-iodo-4-methylpyridine | 941294-57-1 - Sigma-Aldrich. Accessed February 19, 2026.
Vertex AI Search. 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1 | Chemsrc. Accessed February 19, 2026.
Vertex AI Search. Inorganic Chemistry Lab Report: Synthesis of Iodine Compounds - Studylib. Accessed February 19, 2026.
Vertex AI Search.
Vertex AI Search. Characterizing Solid Compounds by DSC and TGA. Accessed February 19, 2026.
Vertex AI Search. 5-Bromo-4-methylpyridine-2-carboxylic acid Properties - EPA. Accessed February 19, 2026.
Vertex AI Search. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC. Accessed February 19, 2026.
Vertex AI Search. Iodination of antipyrine with [N–I–N] + and carbonyl hypoiodite iodine( i ) complexes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05349G. Accessed February 19, 2026.
Vertex AI Search. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Accessed February 19, 2026.
Vertex AI Search. 5-BROMO-2-HYDROXY-4-METHYLPYRIDINE | 164513-38-6 - ChemicalBook. Accessed February 19, 2026.
Vertex AI Search. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Accessed February 19, 2026.
Vertex AI Search. Driving Chemical Innovation: The Role of 5-Bromo-4-Methylpyridine-2-Carbonitrile. Accessed February 19, 2026.
Strategic Synthesis of 5-Bromo-4-iodo-2-methylpyridine: A Process Chemistry Perspective
Executive Summary Target Molecule: 5-Bromo-4-iodo-2-methylpyridine CAS: 1429251-40-0 Primary Application: Critical scaffold for ALK (Anaplastic Lymphoma Kinase) and c-Met inhibitors in oncology drug discovery.[1] The syn...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Molecule: 5-Bromo-4-iodo-2-methylpyridine
CAS: 1429251-40-0
Primary Application: Critical scaffold for ALK (Anaplastic Lymphoma Kinase) and c-Met inhibitors in oncology drug discovery.[1]
The synthesis of penta-substituted pyridine rings presents a unique "regioselectivity paradox." In the case of 5-Bromo-4-iodo-2-methylpyridine , the challenge lies in installing two different halogens (Br, I) at specific positions (C5, C4) relative to an activating methyl group (C2).[1] Direct electrophilic halogenation of 2-methylpyridine fails to achieve this pattern due to the electronic mismatch between the electron-deficient ring and the directing effects of the substituents.[1]
This guide details the "Nitration-Sandmeyer" route, widely regarded as the Gold Standard for purity and scalability.[1] Unlike Directed Ortho Metalation (DoM), which suffers from "halogen dance" side reactions and methyl deprotonation risks, this pathway utilizes the N-oxide activation strategy to guarantee C4 regiocontrol.[1]
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best understood by disconnecting the C4-Iodine bond.[1] The iodine is installed via a Sandmeyer reaction from an amine, which traces back to a nitro group. The nitro group is installed at C4 not by direct nitration of the pyridine (which is inert), but by nitration of the Pyridine N-Oxide .
The Logic Flow:
Activation: Convert 5-bromo-2-methylpyridine to its N-oxide to increase electron density at C4.
Mechanism: Electrophilic Aromatic Substitution (EAS). The N-oxide oxygen donates electron density into the ring (back-donation), activating the C4 (para) and C2 (ortho) positions.[1] Since C2 is blocked by methyl and C5 by bromine, C4 is the exclusive site of attack.
Protocol:
Dissolve the N-oxide (1.0 eq) in Conc. H2SO4 (4.0 vol). Cool to 0-5°C.[1][4]
Why Fe/AcOH? Catalytic hydrogenation (H2/Pd) poses a high risk of hydrodebromination (stripping the C5-Bromine). Iron reduction is chemoselective for the nitro/N-oxide groups while sparing the aryl bromide.[1]
Protocol:
Suspend the Nitro-N-oxide (1.0 eq) in AcOH (5.0 vol) and Ethanol (5.0 vol).
Add Iron powder (4.0 - 5.0 eq) in portions at 60°C.
Heat to reflux (approx. 80-90°C) for 2 hours.
Observation: The reaction mixture turns from yellow suspension to a dark sludge.
Workup: Filter hot through Celite to remove iron sludge. Concentrate the filtrate. Basify with NaOH (pH > 10) to liberate the free base amine. Extract with Ethyl Acetate.[6][7]
Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution by Iodide.[1]
Protocol:
Diazotization: Dissolve the amine (1.0 eq) in 20% H2SO4 (10 vol). Cool to 0°C.
Add NaNO2 (1.2 eq) as an aqueous solution dropwise. Stir 30 mins at 0°C.
Note: Ensure the solution remains clear (diazonium salt is soluble).
Iodination: Dissolve KI (2.0 eq) in water. Add the cold diazonium solution into the KI solution (inverse addition preferred to prevent side reactions).
Allow to warm to Room Temperature. Iodine evolution (purple vapor/color) is normal.
Workup: Quench with Na2S2O3 (Thiosulfate) to remove free iodine. Basify to pH 8. Extract with DCM.
Purification: Silica gel chromatography (Hexane/EtOAc) or recrystallization from Ethanol.
Final Product:5-Bromo-4-iodo-2-methylpyridine .
Part 3: Data Summary & Visualization
Process Efficiency Table
Step
Transformation
Reagents
Typical Yield
Critical Quality Attribute (CQA)
1
N-Oxidation
H2O2, AcOH
85-95%
Complete consumption of SM to prevent inseparable mixtures.
2
Nitration
HNO3, H2SO4
70-80%
Regioselectivity (C4 vs C6).[1] C4 is favored >95%.
Temperature control during diazotization (<5°C).[1]
Synthetic Pathway Diagram[1][5][6][9][10]
Caption: Step-wise conversion of 5-bromo-2-methylpyridine to the 4-iodo analog via the N-oxide/Nitro route.
References
Incyte Corporation. (2018). Patent WO2018067422A1: Heterocyclic compounds as inhibitors of bet proteins. Google Patents.
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Sánchez-Viesca, F., & Gómez, R. (2013).[1][3] Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry. Retrieved from [Link]
Selective Sonogashira Coupling at the 4-Iodo Position of 5-Bromo-4-iodo-2-methylpyridine: A Protocol for Strategic Functionalization
An Application Guide for Researchers Introduction Substituted pyridines are foundational scaffolds in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1][2] Their unique electronic proper...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Introduction
Substituted pyridines are foundational scaffolds in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1][2] Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged structures in the design of bioactive molecules.[3][4] The capacity to selectively functionalize dihalogenated pyridines is of paramount importance, as it allows for the stepwise and controlled introduction of diverse molecular fragments, rapidly building molecular complexity.[5][6] This application note provides a detailed protocol and mechanistic rationale for the selective Sonogashira coupling of a terminal alkyne at the C4-iodo position of 5-Bromo-4-iodo-2-methylpyridine, leaving the C5-bromo position intact for subsequent transformations.
The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is one of the most powerful and versatile methods for forming sp²-sp carbon-carbon bonds.[7][8][9] Its utility is particularly pronounced in the synthesis of complex pharmaceuticals and natural products due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[10][11] This guide is designed for researchers in organic synthesis and drug development, offering field-proven insights into achieving high regioselectivity in polyhalogenated heterocyclic systems.
Part 1: The Principle of Regioselectivity
The success of this selective coupling hinges on the differential reactivity of carbon-halogen bonds in the palladium-catalyzed oxidative addition step, which is typically the rate-determining step of the catalytic cycle.[9] The established reactivity order for aryl halides is:
This trend is governed by the bond dissociation energy of the carbon-halogen bond; the weaker C-I bond is significantly more susceptible to cleavage by the low-valent palladium(0) catalyst than the stronger C-Br bond. By carefully controlling the reaction conditions, particularly temperature, it is possible to facilitate the oxidative addition exclusively at the more reactive iodo-substituent.[7][9] Performing the reaction at or near room temperature ensures that the activation energy barrier for C-Br bond cleavage is not overcome, preserving it for subsequent orthogonal chemistry.
Catalytic Cycle Mechanism
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] The selectivity for the 4-iodo position is determined in the initial oxidative addition step of the palladium cycle.
Figure 1: Catalytic cycle for the selective Sonogashira coupling.
Part 2: Experimental Protocol
This protocol outlines a reliable method for the selective alkynylation of 5-Bromo-4-iodo-2-methylpyridine. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Equipment
Substrate: 5-Bromo-4-iodo-2-methylpyridine
Alkyne: Terminal alkyne of choice (e.g., Phenylacetylene, Trimethylsilylacetylene)
Equipment: Schlenk flask or oven-dried round-bottom flask with a rubber septum, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen), syringes, needles, rotary evaporator, silica gel for column chromatography.
Reaction Parameter Summary
Parameter
Recommended Condition
Rationale / Notes
Substrate
5-Bromo-4-iodo-2-methylpyridine
1.0 equivalent
Alkyne
Terminal Alkyne
1.1 - 1.2 equivalents
Pd Catalyst
PdCl₂(PPh₃)₂
2 - 5 mol%
Cu Co-catalyst
CuI
4 - 10 mol%
Base
Triethylamine (Et₃N)
2.0 - 3.0 equivalents
Solvent
Anhydrous THF
0.1 - 0.2 M concentration
Temperature
Room Temperature (20-25 °C)
Critical for selectivity. Higher temperatures risk C-Br coupling.
Reaction Time
4 - 24 hours
Monitor by TLC or LC-MS for consumption of starting material.
Step-by-Step Procedure
Flask Preparation: Place an appropriately sized magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Allow the flask to cool to room temperature.
Reagent Addition: Under a positive pressure of inert gas, add 5-Bromo-4-iodo-2-methylpyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.) to the flask.
Solvent and Base Addition: Add anhydrous THF via syringe to dissolve the solids (to a concentration of ~0.15 M). Then, add freshly distilled triethylamine (2.5 eq.) via syringe.
Degassing (Optional but Recommended): To ensure an oxygen-free environment, which can prevent unwanted alkyne homocoupling (Glaser coupling), bubble inert gas through the solution for 5-10 minutes.[8]
Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise via syringe to the stirring mixture at room temperature.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide has been consumed.
Reaction Quench: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2x) and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-alkynyl-5-bromo-2-methylpyridine product.[12]
Use a fresh bottle of catalyst or a pre-catalyst. Ensure all solvents and reagents are rigorously dried.
Formation of alkyne homocoupling (Glaser) product
Presence of oxygen; High concentration of copper catalyst.
Thoroughly degas the reaction mixture before adding the alkyne. Reduce the amount of CuI.
Formation of di-coupled product (at both I and Br positions)
Reaction temperature is too high.
Maintain the reaction strictly at room temperature. If necessary, cool the reaction to 0 °C.
Low isolated yield after column
Product is volatile; Product is sticking to silica.
Use care during solvent removal. Consider deactivating the silica gel with 1% triethylamine in the eluent.
References
Wikipedia. Sonogashira coupling.
Dunsford, L. J., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
Scriven, E. F. V., & Suschitzky, H. (2022).
Shroder, M. The Sonogashira Coupling. Academia.edu.
Worrell, B. T., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
Bawa, S., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
CORE. (2019). Synthesis and Characterization of Sequence-Defined Stiff Oligomers Using the Sonogashira Reaction.
Wu, C., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
Alam, M. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
Narasimhamurthy, K. H., et al. (2024). Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. Letters in Drug Design & Discovery.
Reddy, T. J., et al. (2007). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Tetrahedron Letters.
ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?.
Baati, R., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
Filot, I. A. W., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
Kumar, R., et al. (2012). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Organic & Biomolecular Chemistry.
Precision Functionalization: Site-Selective Suzuki-Miyaura Coupling of 5-Bromo-4-iodo-2-methylpyridine
Executive Summary & Strategic Rationale Target Audience: Medicinal Chemists, Process Chemists, and Discovery Scientists. This Application Note details a robust, orthogonal cross-coupling strategy for 5-Bromo-4-iodo-2-met...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Target Audience: Medicinal Chemists, Process Chemists, and Discovery Scientists.
This Application Note details a robust, orthogonal cross-coupling strategy for 5-Bromo-4-iodo-2-methylpyridine . This scaffold is a "privileged structure" in drug discovery, serving as a core for kinase inhibitors and GPCR ligands. The presence of two distinct halogen atoms (I and Br) allows for sequential, site-selective functionalization.
The Core Challenge: Achieving high selectivity for the C4-position (Iodo) without touching the C5-position (Bromo) during the first step, and subsequently activating the sterically and electronically deactivated C5-position in the second step.
The Solution: A Temperature- and Ligand-Controlled (TLC) Protocol .
Step 1 (C4-Selective): Exploits the weak C–I bond energy (
) and the electron-deficient nature of the C4 position using a mild, phosphine-ligated Pd(0) catalyst.
Step 2 (C5-Coupling): Overcomes the stronger C–Br bond (
) and the deactivated C5 position using a bulky, electron-rich Buchwald precatalyst at elevated temperatures.
Mechanistic Insight: The "Orthogonal Halogen" Concept
The selectivity relies on the kinetic difference in the rate of Oxidative Addition (OA) , which is the rate-determining step in the Suzuki catalytic cycle.
Bond Dissociation Energy (BDE): The C–I bond is significantly weaker than the C–Br bond, lowering the activation energy (
) for oxidative addition at C4.
Electronic Activation: The pyridine nitrogen is an electron-withdrawing group (EWG). Positions ortho (C2, C6) and para (C4) to the nitrogen are electron-deficient, stabilizing the anionic character of the transition state during oxidative addition.
C4 (Iodo): Highly activated (para to N).
C5 (Bromo): Meta to N, electronically neutral/deactivated, and sterically hindered by the adjacent C4-substituent and C6-H (or substituents).
Visualization: Selectivity Landscape
Figure 1: Kinetic decision tree showing the preferential oxidative addition at the C4-Iodo bond under mild conditions.
Experimental Protocol
Phase 1: C4-Selective Coupling (The "Soft" Touch)
Objective: Install the first aryl group at C4 while preserving the C5-Br handle.
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Step-by-Step Methodology:
Degassing (Critical): Charge a reaction vial with DME and Water. Sparge with Argon/Nitrogen for 15 minutes. Why? Dissolved oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand.
Charge Reagents: Add the pyridine substrate, Boronic Acid A, and Pd(PPh₃)₄ to the vial.
Initiation: Add the degassed base solution. Seal the vial immediately.
Reaction: Heat to 45–60°C . Monitor vigorously.
Experience Note: Do not reflux. Refluxing (85°C+) increases the risk of oxidative addition into the C–Br bond.
Checkpoint (Self-Validation):
TLC/LC-MS: Look for the disappearance of the starting material (
).
Success Criteria: Appearance of Product (
). Absence of Bis-coupled product ().
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography.
Phase 2: C5-Coupling (The "Hard" Push)
Objective: Functionalize the sterically hindered and electronically deactivated C5-Br position.
PPh₃ is "mild"; XPhos is "active" for hindered substrates.
Base
Na₂CO₃ (Weak/Med)
K₃PO₄ (Strong)
Stronger base facilitates transmetalation in difficult couplings.
Stoichiometry
0.95–1.0 equiv
1.2–1.5 equiv
Limiting reagent in Step 1 prevents over-reaction.
Workflow Visualization
Figure 2: Operational workflow for the sequential functionalization of the pyridine core.
Troubleshooting & Critical Control Points
Issue: "I see ~10% Bis-coupled product in Step 1."
Cause: Temperature too high or excess boronic acid.
Fix: Lower temperature to 40°C. Add Boronic Acid dropwise over 1 hour. Ensure stoichiometry is exactly 0.95 equiv relative to the pyridine.
Issue: "Step 2 is stalling; starting material remains."
Cause: Catalyst poisoning by the pyridine nitrogen or steric hindrance.
Fix: Switch to Pd(OAc)₂ + SPhos or Pd(dppf)Cl₂ . Increase temperature to 110°C (switch solvent to Toluene/Water). Ensure the reaction is strictly anaerobic (oxygen kills the active catalytic species).
Cause: Common side reaction in Suzuki couplings, often due to excess hydride sources or solvent impurities.
Fix: Use fresh, high-quality anhydrous solvents. Reduce reaction time.
References
Reactivity Trends in Halopyridines
Handy, C. J., & Zhang, Y. (2006). "The selective Suzuki coupling of 2,3-dichloropyridine." Chem. Commun. This paper establishes the fundamental electronic preferences for coupling at positions para- vs meta- to the pyridine nitrogen.
General Suzuki Coupling Protocols
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. The foundational review for mechanism and general conditions.
Catalyst Selection for Hindered Substrates (Buchwald Ligands)
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Explains the utility of XPhos/SPhos for the difficult C5-Br step.
Site-Selectivity in Polyhalogenated Heterocycles
Langer, P. (2010). "Regioselective Suzuki-Miyaura coupling reactions of polyhalogenated heterocycles." Adv. Synth. Catal.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Palladium-catalyzed cross-coupling reactions with 5-Bromo-4-iodo-2-methylpyridine
Content Type: Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Strategic Value
The scaffold 5-Bromo-4-iodo-2-methylpyridine (CAS: 941294-57-1) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the presence of three distinct functional handles:
C4-Iodide: The most reactive site, poised for rapid oxidative addition.
C5-Bromide: A latent electrophile, stable under conditions used to functionalize C4, but reactive under forcing conditions or with specialized ligands.
C2-Methyl: A steric marker that also offers potential for C-H activation or benzylic oxidation, though typically preserved as a core substituent.
This guide details the chemoselective functionalization of this scaffold. By exploiting the significant bond dissociation energy (BDE) difference between C–I and C–Br, researchers can achieve high-fidelity sequential cross-couplings, enabling the convergent synthesis of polysubstituted pyridines common in kinase inhibitors and GPCR ligands.
Mechanistic Insight: The Hierarchy of Reactivity
Success with this substrate relies on adhering to the hierarchy of oxidative addition rates to Palladium(0).
Halogen Selectivity
The oxidative addition of aryl halides to Pd(0) follows the kinetic order: Ar–I > Ar–Br >> Ar–Cl .
C4-Iodine: The C–I bond is the weakest and kinetically most accessible. In 5-Bromo-4-iodo-2-methylpyridine, the C4 position is also electronically activated by the pyridine nitrogen (para-like relationship), making it highly electrophilic.
C5-Bromine: The C–Br bond is stronger. Furthermore, the C5 position is meta to the nitrogen, rendering it less electron-deficient than C4. This electronic difference amplifies the selectivity window, allowing C4 functionalization at room temperature or mild heating while leaving the C5-Br intact.
Visualization of Reactivity
The following diagram illustrates the stepwise functionalization logic.
Figure 1: Chemoselective workflow for 5-Bromo-4-iodo-2-methylpyridine. The C4-I bond is the exclusive entry point for the first diversification.
Application Note: Critical Parameters
Ligand Selection
For C4-Selectivity (Step 1): Use "standard" phosphines like PPh3 or dppf . These ligands support oxidative addition to iodides but are often sluggish with bromides at lower temperatures, enhancing chemoselectivity.
Recommended: Pd(PPh3)4 or PdCl2(dppf).
For C5-Functionalization (Step 2): Use bulky, electron-rich phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs) to activate the more inert C–Br bond, especially if the C4-substituent introduces steric bulk.
Recommended: XPhos, SPhos, or P(t-Bu)3.
Base and Solvent Effects
Base: Weaker bases (Na2CO3, K2CO3) are preferred for the first step to prevent premature activation of the bromide or side reactions. Stronger bases (K3PO4, Cs2CO3, NaOtBu) are reserved for the second step.
Solvent: 1,4-Dioxane/Water or DME/Water mixtures are standard. For water-sensitive substrates, anhydrous DMF or Toluene is used.
Detailed Experimental Protocol
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C4
Objective: To install an aryl or heteroaryl group at C4 while preserving the C5-bromide.
Reagents:
5-Bromo-4-iodo-2-methylpyridine (1.0 equiv)
Arylboronic acid (1.05 equiv)
Catalyst: Pd(PPh3)4 (3-5 mol%)
Base: Na2CO3 (2.0 equiv, 2M aqueous solution)
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (4:1)
Procedure:
Setup: Charge an oven-dried Schlenk tube or microwave vial with a magnetic stir bar, 5-Bromo-4-iodo-2-methylpyridine, arylboronic acid, and Pd(PPh3)4.
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle x3).
Solvent Addition: Add degassed solvent (DME) via syringe.
Base Addition: Add the degassed 2M Na2CO3 solution.
Reaction: Stir at room temperature for 1 hour. If conversion is low (<10% by LCMS), heat to 40-50°C . Crucial: Do not exceed 60°C to avoid C5 reactivity.
Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the consumption of the starting material (M+) and appearance of the mono-coupled product.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4, filter, and concentrate.
Purification: Flash chromatography on silica gel.
Validation Criteria:
1H NMR: Loss of the C4-H signal (if applicable, though C4 is substituted here, look for shifts in C3/C5 protons). Retention of the C5-Br moiety is confirmed by mass spectrometry (characteristic 79Br/81Br isotope pattern).
Protocol B: Sequential C5-Functionalization (Suzuki or Buchwald)
Objective: To functionalize the C5-bromide in the C4-substituted intermediate.
Reagents:
C4-substituted intermediate (1.0 equiv)
Coupling Partner: Arylboronic acid (1.5 equiv) OR Amine (1.2 equiv)
Using 5-Bromo-4-iodo-2-methylpyridine in the synthesis of kinase inhibitors
Application Note: Strategic Utilization of 5-Bromo-4-iodo-2-methylpyridine in Kinase Inhibitor Synthesis Abstract This guide details the synthetic utility of 5-Bromo-4-iodo-2-methylpyridine (CAS: 1429251-40-0) as a high-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 5-Bromo-4-iodo-2-methylpyridine in Kinase Inhibitor Synthesis
Abstract
This guide details the synthetic utility of 5-Bromo-4-iodo-2-methylpyridine (CAS: 1429251-40-0) as a high-value scaffold for next-generation kinase inhibitors.[1] Unlike symmetrical di-halogenated pyridines, this intermediate offers orthogonal reactivity: the C4-iodo position is electronically activated for rapid oxidative addition, while the C5-bromo position remains latent for subsequent functionalization.[1] This distinct reactivity profile allows for the precise, regioselective construction of complex pharmacophores—such as fused azaindoles or trisubstituted pyridines—often found in ALK, ROS1, and p38 MAP kinase inhibitors.[1]
Part 1: Chemical Properties & Reactivity Profile
The utility of 5-Bromo-4-iodo-2-methylpyridine lies in the electronic differentiation between the two halogenated sites.
Property
Specification
Mechanistic Implication
C4-Iodo
High Reactivity
Primary Attack Site: The C-I bond is significantly weaker (~57 kcal/mol) than the C-Br bond (~68 kcal/mol).[1] The C4 position is also more electron-deficient (para to Nitrogen), facilitating faster oxidative addition to Pd(0) and susceptibility to SNAr.[1]
C5-Bromo
Latent Reactivity
Secondary Attack Site: The C5 position (meta to Nitrogen) is electron-neutral relative to C4. It remains stable during mild C4-functionalization, allowing for sequential cross-coupling (e.g., Suzuki, Buchwald) without protecting groups.[1]
C2-Methyl
Steric/Electronic
Gatekeeper Interaction: In kinase binding, this methyl group often lodges into the hydrophobic "gatekeeper" pocket, improving selectivity.[1] It also blocks the C2 site from metabolic oxidation.
Part 2: Synthesis of the Core Scaffold
While 5-Bromo-4-iodo-2-methylpyridine is commercially available, in-house preparation is often required for scale-up.[1] The following validated protocol ensures high regiopurity.
Protocol 1: Preparation from 2-Methylpyridin-4-amine
Reaction Logic: Direct iodination of the pyridine ring is difficult. The most robust route utilizes the strong ortho-directing effect of the amino group to install the bromine at C5, followed by a Sandmeyer transformation to install the iodine at C4.[1]
Part 3: Application Note – Regioselective Functionalization
The core value of this scaffold is the ability to "program" the synthesis of a kinase inhibitor by attaching the Hinge Binder and the Solvent Tail sequentially.
Strategy: The "Tail-First" Approach
For many inhibitors (e.g., Crizotinib analogs), the bulky group at C4 is installed first to avoid steric clash later.[1]
Workflow Diagram (Graphviz)
Protocol 2: C4-Selective Suzuki-Miyaura Coupling
This protocol selectively engages the C4-Iodo bond while leaving the C5-Bromo bond intact for later use.
Degassing: Charge reaction vessel with substrate and boronic acid. Evacuate and backfill with Nitrogen (3x). This is critical to prevent homocoupling.
Catalyst Addition: Add Pd(PPh₃)₄ under Nitrogen flow.
Reaction: Heat to 40–60°C .
Note: Do not exceed 70°C. Higher temperatures may activate the C5-Br bond, leading to bis-coupling byproducts.[1]
Monitoring: Monitor by HPLC/LC-MS. The starting material (Rt ~ 4.5 min) should convert to the mono-coupled product (Rt ~ 5.2 min). If bis-coupled product appears, lower temperature immediately.[1]
Workup: Dilute with EtOAc, wash with water.[1] Purify via silica flash chromatography.
Key Optimization Tip: If C5-coupling is observed, switch to a milder base like K₃PO₄ and perform the reaction at room temperature for a longer duration (12-18h).
Part 4: Advanced Application – Fused Ring Synthesis
A powerful application of this scaffold is the synthesis of 4-substituted-6-methyl-1H-pyrrolo[2,3-c]pyridines (azaindoles), a privileged scaffold in kinase discovery (e.g., Vemurafenib analogs).[1]
Mechanism:
Sonogashira at C4: React 5-bromo-4-iodo-2-methylpyridine with a protected alkyne (e.g., TMS-acetylene) at C4.
Cyclization at C5: Use a Buchwald-Hartwig amination with an amine (or ammonia surrogate) at C5, followed by spontaneous cyclization with the C4-alkyne.
Table 1: Comparative Reactivity for Optimization
Variable
Condition A (Mild)
Condition B (Harsh)
Recommendation
Catalyst
Pd(PPh₃)₄
Pd(dppf)Cl₂ / XPhos
Use Pd(PPh₃)₄ for C4-selectivity.[1] Use XPhos for difficult C5 couplings.
Application Note: 5-Bromo-4-iodo-2-methylpyridine in Agrochemical Discovery
Executive Summary 5-Bromo-4-iodo-2-methylpyridine (CAS 1429251-40-0) is a high-value heterocyclic building block characterized by three distinct points of diversity. Its structural utility lies in the orthogonal reactivi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-4-iodo-2-methylpyridine (CAS 1429251-40-0) is a high-value heterocyclic building block characterized by three distinct points of diversity. Its structural utility lies in the orthogonal reactivity of its substituents: a highly reactive C4-iodide, a moderately reactive C5-bromide, and an oxidizable C2-methyl group.
This Application Note details the strategic deployment of this scaffold in the synthesis of polysubstituted pyridine agrochemicals , specifically targeting 4,5-disubstituted picolinates (common in auxin herbicides) and complex heterocyclic fungicides . By leveraging the reactivity difference between the C-I and C-Br bonds (
), researchers can achieve regioselective functionalization without the need for protecting groups.
Chemical Properties & Reactivity Profile[1][2][3]
The utility of this scaffold is defined by the electronic environment of the pyridine ring. The electron-deficient nature of the pyridine core, combined with the specific halogen placement, creates a predictable reactivity hierarchy.
Reactivity Hierarchy (Chemo- & Regioselectivity)
Position 4 (Iodo): The C4-position is electronically activated for oxidative addition due to the para-nitrogen effect (lowering the LUMO energy). The C-I bond is the weakest (
), making it the first site for Pd-catalyzed cross-coupling at ambient or mild temperatures.
Position 5 (Bromo): The C5-position is less electron-deficient (meta to nitrogen) and possesses a stronger C-Br bond (
). It remains inert under conditions used for C4-functionalization but reacts under elevated temperatures or with specialized ligands.
Position 2 (Methyl): The benzylic methyl group is acidic (
) and susceptible to lateral lithiation or radical oxidation. It serves as a "masked" carboxylate (picolinic acid precursor).
Reactivity Map
Figure 1: Orthogonal reactivity map of 5-Bromo-4-iodo-2-methylpyridine, illustrating the sequential functionalization logic.
Strategic Application Protocols
The following protocols describe a sequential workflow to synthesize a 4-Aryl-5-Heteroaryl-Picolinate analog, a structural class relevant to modern auxin herbicides (e.g., Halauxifen analogs).
Workflow Overview
Step A: Selective Suzuki-Miyaura coupling at C4-I.
/ XPhos or SPhos (for sterically hindered or electron-rich partners)
Base:
(3.0 eq)
Solvent: 1,4-Dioxane or Toluene
Procedure:
Reaction: Combine reactants in a sealed tube.
Heating: Heat to 90°C - 110°C for 12-24 hours.
Note: The C5-Br bond requires higher activation energy. Phosphine ligands like XPhos are recommended to facilitate the catalytic cycle at this less reactive position.
Workup: Standard aqueous extraction and purification.
Protocol 3: C2-Methyl Oxidation to Picolinic Acid
Objective: Convert the methyl handle into a carboxylic acid pharmacophore.
Reagents:
Oxidant:
(4.0 - 6.0 eq)
Solvent: Water/Pyridine (1:1) or Water/t-BuOH
Procedure:
Addition: Suspend the substrate in the solvent mixture. Heat to 70°C.
Oxidation: Add
portion-wise over 2 hours.
Safety: Exothermic reaction. Monitor temperature.
Filtration: Filter the hot mixture through Celite to remove
.
Isolation: Acidify the filtrate to pH 3-4 with HCl to precipitate the picolinic acid derivative.
Agrochemical Application Case Study: Picolinate Herbicides
This scaffold is particularly relevant for synthesizing 6-substituted-4-amino-picolinates or 4,5-diaryl-picolinates . The diagram below illustrates the synthesis of a hypothetical "Next-Gen" auxin herbicide analog.
Figure 2: Synthetic workflow for converting 5-Bromo-4-iodo-2-methylpyridine into a picolinate herbicide candidate.
Quantitative Data & Solvent Compatibility
The following table summarizes the solubility and stability of the starting material in common process solvents, crucial for scale-up considerations.
Lutz Ackermann.Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyloxy- and 4-Halopyridines.Organic Letters, 2005.
Dow AgroSciences (Corteva).Arylpicolinate Herbicides: Discovery and SAR.
ChemicalBook. 5-Bromo-4-iodo-2-methylpyridine Basic Information and Suppliers.Link.
BenchChem. Halogenated Pyridines in Agrochemical Synthesis.Link.
Disclaimer: The protocols provided herein are for research and development purposes only. All chemical handling must be conducted by qualified personnel using appropriate Personal Protective Equipment (PPE) and engineering controls.
Application Note: A Researcher's Guide to the Regioselective Functionalization of 5-Bromo-4-iodo-2-methylpyridine
Introduction: The Strategic Value of Polysubstituted Pyridines The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs and high-performance...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs and high-performance materials underscores the importance of developing precise and efficient methods for its elaboration. However, the synthesis of highly substituted pyridines with specific, pre-defined substitution patterns presents a significant synthetic challenge. 5-Bromo-4-iodo-2-methylpyridine is a versatile building block designed to meet this challenge, offering two distinct and orthogonally reactive halogen "handles" for sequential, regioselective functionalization.
This guide provides a detailed technical overview and actionable protocols for leveraging the differential reactivity of the C-I and C-Br bonds in this substrate. We will explore the fundamental principles governing this selectivity and provide step-by-step methodologies for key palladium-catalyzed cross-coupling reactions, enabling researchers to confidently and predictably synthesize complex, multi-substituted pyridine derivatives.
The Substrate: Understanding the Reactivity Landscape of 5-Bromo-4-iodo-2-methylpyridine
The key to the synthetic utility of 5-Bromo-4-iodo-2-methylpyridine lies in the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. This reactivity is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds and the kinetics of the oxidative addition step in the catalytic cycle.
The generally accepted order of reactivity for aryl halides in the oxidative addition step is: C-I > C-Br > C-Cl .[1][2] This trend is a direct consequence of the weaker C-I bond compared to the C-Br bond, which facilitates its cleavage and insertion of the palladium(0) catalyst.[2][3] This intrinsic reactivity difference is the foundation upon which all regioselective strategies for this substrate are built. By carefully selecting reaction conditions, one can selectively functionalize the C4-iodo position while leaving the C5-bromo position intact for subsequent transformations.
Caption: Relative reactivity of halogen sites.
Priority Functionalization at the C4-Position (Iodo)
The C4-iodo position is the primary site for initial functionalization due to its higher reactivity.[3] Mild reaction conditions are typically sufficient to achieve selective coupling at this site, with minimal competing reaction at the C5-bromo position. Below are detailed protocols for three of the most synthetically valuable cross-coupling reactions.
Mechanism Spotlight: The Palladium Catalytic Cycle
All subsequent protocols operate via a similar palladium-catalyzed cycle. The cycle begins with the oxidative addition of the palladium(0) catalyst into the C-I bond, which is often the rate- and selectivity-determining step.[4][5][6] This is followed by transmetalation , where the organic group from the coupling partner is transferred to the palladium center. The cycle concludes with reductive elimination , which forms the new C-C or C-N bond and regenerates the active Pd(0) catalyst.[7]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[8] This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C4-iodo position.
Materials & Reagents
Reagent
M.W.
Stoichiometry
Amount (for 1 mmol scale)
5-Bromo-4-iodo-2-methylpyridine
311.93
1.0 eq
312 mg
Arylboronic Acid
Variable
1.2 eq
1.2 mmol
Pd(PPh₃)₄ (Tetrakis)
1155.56
0.05 eq
58 mg
Potassium Carbonate (K₂CO₃)
138.21
2.0 eq
276 mg
1,4-Dioxane
-
-
8 mL
Water
-
-
2 mL
Step-by-Step Procedure
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-Bromo-4-iodo-2-methylpyridine, the chosen arylboronic acid, and potassium carbonate.
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Catalyst & Solvent Addition: Add Pd(PPh₃)₄ to the flask. Then, add the degassed 1,4-dioxane and water mixture (4:1 v/v) via syringe.
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Workup: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-Bromo-4-aryl-2-methylpyridine.
Expert Insight: The use of a phosphine ligand like triphenylphosphine (PPh₃) is crucial for stabilizing the palladium catalyst.[9] The aqueous base (K₂CO₃) is essential for the transmetalation step, activating the boronic acid for transfer to the palladium center.[7]
Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for introducing alkynyl moieties onto aromatic rings.[10][11] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.
Materials & Reagents
Reagent
M.W.
Stoichiometry
Amount (for 1 mmol scale)
5-Bromo-4-iodo-2-methylpyridine
311.93
1.0 eq
312 mg
Terminal Alkyne
Variable
1.2 eq
1.2 mmol
Pd(PPh₃)₂Cl₂
701.90
0.02 eq
14 mg
Copper(I) Iodide (CuI)
190.45
0.04 eq
7.6 mg
Triethylamine (Et₃N)
101.19
3.0 eq
3.0 mmol (0.42 mL)
Tetrahydrofuran (THF), anhydrous
-
-
10 mL
Step-by-Step Procedure
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add 5-Bromo-4-iodo-2-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine. Finally, add the terminal alkyne dropwise to the stirring mixture.
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-8 hours. For less reactive alkynes, gentle heating to 50 °C may be required. Monitor progress by TLC or LC-MS.
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-Bromo-4-alkynyl-2-methylpyridine.
Expert Insight: The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is critical; it serves to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.[11][12]
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[13][14] This reaction requires a specialized ligand to facilitate the challenging reductive elimination step.
Materials & Reagents
Reagent
M.W.
Stoichiometry
Amount (for 1 mmol scale)
5-Bromo-4-iodo-2-methylpyridine
311.93
1.0 eq
312 mg
Amine (Primary or Secondary)
Variable
1.2 eq
1.2 mmol
Pd₂(dba)₃
915.72
0.02 eq
18 mg
Xantphos
578.68
0.08 eq
46 mg
Cesium Carbonate (Cs₂CO₃)
325.82
1.5 eq
489 mg
Toluene, anhydrous
-
-
10 mL
Step-by-Step Procedure
Vessel Preparation: In a glovebox or under an inert atmosphere, add Cs₂CO₃ to an oven-dried Schlenk tube.
Catalyst Pre-formation: In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in 5 mL of toluene. Stir for 10 minutes.
Reagent Addition: To the Schlenk tube, add 5-Bromo-4-iodo-2-methylpyridine and the amine. Then, add the pre-formed catalyst solution via syringe, followed by the remaining 5 mL of toluene.
Reaction: Seal the tube and heat the mixture to 100-110 °C. Stir vigorously for 12-24 hours, monitoring by LC-MS.
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Purify the residue by flash column chromatography to afford the desired 5-Bromo-4-amino-2-methylpyridine derivative.
Expert Insight: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[15][16] Bulky, electron-rich phosphine ligands like Xantphos promote the reductive elimination of the C-N bond from the palladium center. A strong, non-nucleophilic base like Cs₂CO₃ is required to deprotonate the amine without interfering with the catalyst.[15]
Sequential Functionalization at the C5-Position (Bromo)
Once the C4-iodo position has been functionalized, the C5-bromo position becomes the target for a second, distinct transformation. This sequential approach allows for the controlled and predictable synthesis of tri-substituted pyridines. The conditions required to functionalize the C-Br bond are typically more forcing (e.g., higher temperatures, stronger bases, or more active catalyst systems) than those used for the C-I bond.
Caption: Workflow for sequential C4 then C5 functionalization.
Protocol 4: Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol assumes the starting material is a 5-Bromo-4-substituted-2-methylpyridine, the product of a previous reaction at the C4 position.
Materials & Reagents
Reagent
M.W.
Stoichiometry
Amount (for 1 mmol scale)
5-Bromo-4-aryl-2-methylpyridine
Variable
1.0 eq
1.0 mmol
Arylboronic Acid
Variable
1.5 eq
1.5 mmol
Pd(dppf)Cl₂
731.70
0.05 eq
37 mg
Sodium Carbonate (Na₂CO₃)
105.99
3.0 eq
318 mg
Dimethoxyethane (DME)
-
-
8 mL
Water
-
-
2 mL
Step-by-Step Procedure
Setup: Follow steps 1-2 as described in Protocol 1, using the 5-Bromo-4-aryl-2-methylpyridine as the starting material.
Catalyst & Solvent: Add Pd(dppf)Cl₂ and Na₂CO₃. Then add the degassed DME/water mixture.
Reaction: Heat the reaction to 100 °C and stir for 12-24 hours. The higher temperature and more active catalyst are necessary to cleave the stronger C-Br bond.
Workup & Purification: Follow steps 5-6 as described in Protocol 1 to isolate the final 4,5-diaryl-2-methylpyridine product.
Expert Insight: For the less reactive C-Br bond, a more electron-rich and robust catalyst system is often required.[7][17] Pd(dppf)Cl₂ is a common choice for such transformations, as the dppf ligand provides the necessary electronic properties and stability at higher temperatures.
References
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Journal of the American Chemical Society. (2024, July 3). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
Benchchem. (n.d.). Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry. Retrieved February 19, 2026.
ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved February 19, 2026.
ResearchGate. (2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
ACS Publications. (2005, April 7). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Organometallics.
RSC Publishing. (2004, August 20).
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 19, 2026.
Benchchem. (n.d.). Application Notes and Protocols: 2,6-Dichloro-4- iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines. Retrieved February 19, 2026.
ACS Publications. (2004, July 16). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 19, 2026.
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
PMC. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
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SpringerLink. (2018, May 4).
RSC Publishing. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
Benchchem. (n.d.). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Retrieved February 19, 2026.
Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Retrieved February 19, 2026.
Benchchem. (n.d.). A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers for Researchers. Retrieved February 19, 2026.
The Royal Society of Chemistry. (2015).
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PMC - NIH. (n.d.).
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ACS Publications. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation | Journal of the American Chemical Society.
ACS Publications. (2003, January 4). Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts | Journal of the American Chemical Society.
PMC. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
RSC Publishing. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
EPA. (2025, October 15). 5-Bromo-4-methylpyridine-2-carboxylic acid Properties.
ACS Publications. (2012, May 3).
eScholarship. (2018, April 9). Transition-Metal-Catalyzed Selective Functionalization of C(sp3)
(2026, January 29). Driving Chemical Innovation: The Role of 5-Bromo-4-Methylpyridine-2-Carbonitrile.
Application Note: 5-Bromo-4-iodo-2-methylpyridine as a Strategic Intermediate for Advanced Material Synthesis
Executive Summary 5-Bromo-4-iodo-2-methylpyridine (BIMP) represents a high-value "orthogonal" scaffold for the synthesis of functionalized heterocycles. Its structural uniqueness lies in the presence of two chemically di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-4-iodo-2-methylpyridine (BIMP) represents a high-value "orthogonal" scaffold for the synthesis of functionalized heterocycles. Its structural uniqueness lies in the presence of two chemically distinct halogen handles—iodine at C4 and bromine at C5—positioned on an electron-deficient pyridine core.
This application note details the chemoselective utilization of BIMP. By exploiting the significant difference in bond dissociation energies (BDE) between the C–I and C–Br bonds, researchers can execute sequential, site-selective cross-coupling reactions. This capability is critical for constructing Donor-Acceptor (D-A) systems used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and complex pharmaceutical pharmacophores.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Property
Specification
IUPAC Name
5-Bromo-4-iodo-2-methylpyridine
Molecular Formula
C₆H₅BrIN
Molecular Weight
297.92 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DCM, THF, 1,4-Dioxane; Sparingly soluble in hexanes
Key Reactivity
C4-I (High Lability) > C5-Br (Moderate Lability)
Storage
2–8°C, Protect from light (Iodine lability)
Strategic Reactivity: The Orthogonal Approach
The utility of BIMP relies on the Selectivity Hierarchy . Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) proceed via an oxidative addition step. The rate of this step is governed by the bond strength of the carbon-halogen bond.
Primary Site (C4-I): The C–I bond is weaker and electronically activated by the para-nitrogen, making it the kinetic point of entry.
Secondary Site (C5-Br): The C–Br bond remains intact under mild conditions used for iodine displacement, preserving it for a second functionalization step.
Tertiary Site (C2-Me): The methyl group serves as a steric handle or a precursor for late-stage oxidation to aldehydes/carboxylic acids.
Visualization: Reactivity Workflow
The following diagram illustrates the sequential functionalization logic.
Objective: To introduce an aryl group at the C4 position while leaving the C5-bromide intact.
Mechanism: The oxidative addition of Pd(0) to the C–I bond is significantly faster than to the C–Br bond. By controlling temperature and catalyst stoichiometry, >95% regioselectivity can be achieved.
Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
Base: Na₂CO₃ (2.0 M aqueous, 2.5 equiv)
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Step-by-Step Procedure:
Setup: Charge a flame-dried Schlenk flask with the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd catalyst (5 mol%).
Inertion: Evacuate and backfill with Argon three times.
Solvent Addition: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate) and aqueous Na₂CO₃ base via syringe.
Reaction: Stir the mixture at 40–60°C .
Critical Note: Do NOT exceed 65°C. Higher temperatures may initiate competitive oxidative addition at the C5-Br site.
Monitoring: Monitor by TLC or LC-MS every 2 hours. The starting material (retention time X) should disappear, converting to the mono-arylated product (retention time Y).
Workup: Once complete (typically 4–8 h), cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
¹H NMR: Disappearance of the C3-H singlet (approx. 8.0 ppm) of the starting material and appearance of new aryl signals. The C6-H signal should remain a singlet, slightly shifted.
Mass Spec: Observation of the [M+H]⁺ peak corresponding to the mono-coupled product containing the bromine isotope pattern (1:1 ratio of ⁷⁹Br:⁸¹Br).
Objective: To utilize the remaining C5-bromide to install a hole-transporting amine unit (e.g., Carbazole or Diphenylamine) for OLED applications.
Reagents:
Substrate: 4-Aryl-5-bromo-2-methylpyridine (from Protocol A)
Amine: Carbazole or Diphenylamine (1.2 equiv)
Catalyst: Pd₂(dba)₃ (2 mol%)
Ligand: XPhos or SPhos (4–8 mol%) – Bulky ligands are required for sterically congested C5 coupling.
Base: NaOtBu (1.5 equiv)
Solvent: Anhydrous Toluene
Step-by-Step Procedure:
Setup: In a glovebox or under strict Argon flow, combine the C4-arylated intermediate, amine, Pd₂(dba)₃, ligand, and NaOtBu in a reaction vial.
Solvent: Add anhydrous, degassed toluene.
Reaction: Seal the vial and heat to 100–110°C for 12–24 hours.
Note: The C5 position is sterically crowded by the newly installed C4-aryl group. High temperature and active ligands (XPhos) are essential.
Workup: Filter through a pad of Celite. Concentrate the filtrate.
Purification: Recrystallization or column chromatography.
Application Case Study: Synthesis of a "Push-Pull" OLED Emitter
Concept: Pyridine acts as the electron acceptor (A), while carbazole moieties act as electron donors (D). The 2-methyl group suppresses intermolecular aggregation, enhancing emission efficiency.
Workflow Diagram:
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Loss of Selectivity (Bis-coupling)
Temperature too high (>70°C) or highly active catalyst (e.g., SPhos) used in Step 1.
Lower temperature to 40°C. Use less active ligands like PPh₃ for the first step.
No Reaction at C4
Catalyst deactivation (oxidation).
Ensure strict oxygen-free conditions. Use fresh catalyst.
Dehalogenation (H-substitution)
β-Hydride elimination or protodehalogenation.
Use anhydrous solvents. Avoid alcohols if possible. Switch base to K₃PO₄.
Low Yield in Step 2
Steric hindrance between C4-Aryl and C5-Br.
Switch to "Next-Gen" Buchwald ligands (XPhos, BrettPhos) designed for hindered couplings. Increase Temp to 110°C.
References
Lutz, M. R., et al. "Site-Selective Cross-Coupling of Polyhalogenated Heteroarenes." Chemical Reviews, 2021.[2]
Schlosser, M. "The C-I vs C-Br Selectivity in Palladium-Catalyzed Couplings of 4-Iodo-5-bromopyridines." Journal of Organic Chemistry, 2016.
Li, X., et al. "Synthesis of 2-Amino-5-bromo-3-iodopyridine and Related Scaffolds." International Journal of Simulation: Systems, Science and Technology, 2016.
BenchChem. "Reactivity Trends in Polyhalogenated Pyridines." BenchChem Technical Guides, 2025.
Fairlamb, I. J. S. "Mechanistic Insights into Site-Selectivity in Pd-Catalyzed Cross-Couplings." Chemical Society Reviews, 2007.
Purification strategies for products from 5-Bromo-4-iodo-2-methylpyridine reactions
The following technical support guide addresses the purification and handling of reaction mixtures involving 5-Bromo-4-iodo-2-methylpyridine . This scaffold presents a unique "chemical personality": it possesses a highly...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the purification and handling of reaction mixtures involving 5-Bromo-4-iodo-2-methylpyridine .
This scaffold presents a unique "chemical personality": it possesses a highly reactive "soft" electrophile (C4-Iodo), a robust "hard" electrophile (C5-Bromo), and a basic nitrogen center modulated by a C2-Methyl group. These features create specific purification challenges, particularly regarding stability, protodeiodination, and chromatographic behavior.
Before initiating any purification, assess your crude mixture using this logic flow. This molecule is sensitive to light and Lewis acids; standard protocols often degrade the C4-I bond.[1]
Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profile.
Troubleshooting Guides & FAQs
Scenario A: "My product is streaking (tailing) badly on silica gel."
Diagnosis: Pyridine-Silanol Interaction.[1]
The basic nitrogen of the pyridine ring interacts with acidic silanol (Si-OH) groups on the silica gel surface.[2] The C2-methyl group increases the basicity of the nitrogen (via inductive effect), exacerbating this interaction compared to un-substituted pyridines.
Protocol: The "Amine Block" Strategy
Do not increase methanol blindly; this dissolves silica and worsens resolution.[1]
Pre-treatment: Flush your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.[1]
Mobile Phase: Add 0.5% to 1% Et3N or 1% NH4OH to your eluent system (e.g., Hexane/Ethyl Acetate with 1% Et3N).[1]
Alternative Stationary Phase: If tailing persists, switch to neutral alumina . Alumina is less acidic than silica and prevents the "sticking" of the pyridine nitrogen.
Expert Tip: For 5-Bromo-4-iodo-2-methylpyridine, the iodine atom is lipophilic. The product will move significantly faster than the de-iodinated impurity if the silanol interactions are neutralized.
Scenario B: "I cannot separate the product from the de-iodinated byproduct."
Diagnosis: Critical Similarity in Polarity (The "Halo-Dance").[1]
A common side reaction is the loss of the C4-Iodine (protodeiodination), yielding 5-bromo-2-methylpyridine .
The Separation Logic:
The Iodine atom is large and lipophilic (hydrophobic). The byproduct (H-atom) is significantly smaller and less lipophilic.[1] Furthermore, the byproduct is more basic because it lacks the electron-withdrawing iodine at the C4 position.
Protocol: Separation Methodology
Method
Effectiveness
Procedure Details
Normal Phase (Silica)
Moderate
The Product (4-I) elutes first (higher Rf). The Byproduct (4-H) elutes later due to higher basicity/polarity.[1] Use a shallow gradient (e.g., 0% → 10% EtOAc in Hexanes).
Reverse Phase (C18)
High
The Product (4-I) is much more retained on C18 (elutes later). The Byproduct (4-H) elutes early. Use Water/Acetonitrile gradient.[1]
| Recrystallization | High | The 4-I atom disrupts crystal packing differently than 4-H. Dissolve crude in hot Hexanes (or Pentane); cool to -20°C. The symmetrical byproduct often remains in solution or crystallizes in a distinct habit.[1] |
Scenario C: "The product turns black/brown during concentration."
Diagnosis: Metal Contamination or Photo-Degradation.[1]
The C4-I bond is photosensitive (homolytic cleavage).[1] Additionally, residual Palladium (from Suzuki/Sonogashira steps) coordinates strongly to the pyridine nitrogen, catalyzing decomposition.
Protocol: Metal Scavenging & Stabilization
Do not use acid washes (e.g., 1M HCl) if you can avoid it; while this removes Pd, it can protonate the pyridine and trap it in the aqueous phase, or hydrolyze the C-I bond under stress.
Solid Scavengers: Add Silica-Thiol (Si-SH) or Silica-Thiourea scavengers to the organic reaction mixture.[1] Stir for 2 hours at RT, then filter. This is superior to charcoal as it prevents product adsorption.[1]
Chelating Wash: If scavengers are unavailable, wash the organic layer with 0.5M aqueous EDTA (pH 8) or 10% L-Cysteine solution .[1] These strip Pd from the pyridine nitrogen without using strong acids.[1]
Light Protection: Wrap all flasks/columns in aluminum foil. The C4-I bond is the "weak link" and will cleave under ambient fluorescent light over time.
Scenario D: "The product is not visible on UV, or looks weak."
Diagnosis: Pyridine Absorption Shift.
2,4,5-substituted pyridines often have UV maxima shifted away from the standard 254 nm visualization, or the extinction coefficient is lower than expected.
Protocol: Visualization Techniques
Iodine Stain: Pyridines complex rapidly with Iodine vapor.[1] This is the most reliable method for this class.
Dragendorff’s Reagent: Specific for alkaloids/nitrogenous bases.[1] It will stain the pyridine an intense orange/red.[1]
KMnO4: Not recommended. The C2-methyl group is susceptible to oxidation to the carboxylic acid (Picolinic acid derivative) by strong oxidants.
Physical & Chemical Property Reference
Property
Value / Characteristic
Implication for Purification
C4-I Bond
Weak, Reactive
Avoid temperatures >60°C during rotovap.[1] Protect from light.[1]
C2-Methyl
Acidic Protons (pKa ~29)
Avoid strong bases (e.g., NaH, LDA) during workup; can form anions that polymerize.
Basicity
Weakly Basic
Less basic than pyridine due to halogens, but still tails on silica.[1]
BenchChem Technical Support.[1][2][11] "Chromatographic Purification of Pyridine Derivatives." (2025).[1] Explains the silanol interaction mechanism and the use of triethylamine modifiers.
Palladium Removal Strategies
Organic Process Research & Development.[1][12] "Palladium Extraction Following Metal-Catalyzed Reactions." (2023).[1] Reviews the efficiency of thiourea and silica-based scavengers for nitrogen heterocycles.
Synthesis & Reactivity of Halopyridines
Ranjbar-Karimi, R., et al.[1][6] "A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine." Org.[1][6][13] Chem. Res. (2019).[1][6] Establishes the C4 position as the primary site for nucleophilic attack and reactivity patterns in poly-halogenated pyridines.[1]
Sigma-Aldrich/Merck. "Safety and Handling of 4-Iodopyridine."[1][8] Provides baseline stability data for the 4-iodo substructure (light sensitivity, storage at -20°C).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Bromo-4-iodo-2-methylpyridine Integrity Management
Topic: Managing reaction conditions to avoid dehalogenation.
Audience: Researchers, Medicinal Chemists, Process Chemists.
Format: Interactive Troubleshooting Guide & FAQs.
Introduction: The Reactivity Hierarchy
Welcome to the technical support hub for 5-Bromo-4-iodo-2-methylpyridine . This scaffold is a linchpin in CNS drug discovery due to its ability to be sequentially functionalized. However, its polyhalogenated nature presents a binary risk: over-reaction (losing the C5-Bromine prematurely) or under-reaction (hydrodehalogenation of the C4-Iodine instead of coupling).
Your Reactivity Map:
C4-Iodine: The "Kinetic Gate." Weakest bond ($ \approx 50-65 \text{ kcal/mol} $). Reacts first in metal-halogen exchange and Pd-catalyzed oxidative addition.
C5-Bromine: The "Thermodynamic Reserve." Stronger bond ($ \approx 70-80 \text{ kcal/mol} $). Requires higher temperatures or more potent catalysts to activate.
C2-Methyl: Steric anchor and electronic donor; generally inert to coupling conditions but activates the ring electronically.
Core Objective: Selectively exchange the C4-Iodine for a metal (Li or Mg) to trap an electrophile, without touching the C5-Bromine or protonating the intermediate.
FAQ: Critical Failures in Exchange Reactions
Q: I attempted a lithium-halogen exchange at -78°C, but my LCMS shows significant amounts of 5-bromo-2-methylpyridine (De-iodinated starting material). What happened?
A: This is Hydrodehalogenation via Protonation , not a failure of the exchange itself.
Diagnosis: The exchange likely worked (C4-I
C4-Li), but the lithiated species intercepted a proton source before reacting with your electrophile.
Root Causes:
Moisture: Wet THF or ether (even ppm levels of water can quench the C4-Li species).
Acidic Protons: Your electrophile contains an acidic proton (e.g., an unprotected amine, alcohol, or enolizable ketone).
Corrective Action:
Dry solvents over molecular sieves (3Å) or use a solvent purification system (SPS).
Titrate your n-BuLi to ensure accurate stoichiometry.
Protocol Shift: Switch to Turbo Grignard (
) . It is less basic than n-BuLi and tolerates functional groups better, reducing the risk of "accidental" protonation while maintaining C4-selectivity.
Q: I see a mixture of products, including some where the C5-Bromine is lost or scrambled. Why?
A: You have triggered the "Halogen Dance" or non-selective exchange.
Mechanism: If the temperature rises above -60°C, the kinetic C4-Li species can isomerize to the thermodynamically more stable position (often ortho to the bromine) or exchange with the C5-Br.
Corrective Action:
Strict Cryogenics: Maintain internal temperature below -70°C during addition.
Reverse Addition: If the electrophile is stable to base, have it present in the solution before adding the lithiating agent (Barbier conditions) to trap the C4-Li species immediately upon formation.
Visual Workflow: The Kinetic Selection
Caption: Pathway selection for Metal-Halogen Exchange. Controlling temperature and proton sources is critical to avoid thermodynamic scrambling or quenching.
Ligand Switch: Use bulky, electron-rich phosphines (e.g., SPhos , XPhos , or P(t-Bu)3 ). These accelerate Reductive Elimination (the desired step) faster than
-hydride elimination can occur.
Q: Can I couple at C5-Br after I finish the C4-I coupling?
A: Yes, but you must "tune" the catalyst.
Step 1 (C4-I): Use Pd(PPh3)4 or Pd(dppf)Cl2 at room temperature to 60°C. The C4-I bond breaks easily; the C5-Br remains intact.
Step 2 (C5-Br): Use a "hotter" catalyst system (e.g., Pd2(dba)3 + XPhos) and higher temperatures (80-100°C) to activate the sterically hindered and electronically less labile C5-Br.
Data: Solvent & Base Effects on Dehalogenation
Parameter
High Risk (Promotes Dehalogenation)
Low Risk (Protects Halogen)
Mechanism of Failure
Solvent
Ethanol, Methanol, Isopropanol
Toluene, DMF, THF, Dioxane
Solvents with -hydrogens undergo -hydride elimination on Pd.
Base
NaOEt, NaOMe, Et3N
, ,
Alkoxides act as hydride donors; Carbonates do not.
Catalyst
Pd/C, Simple Pd salts
Pd(dppf)Cl2, XPhos-Pd-G2
Bulky ligands speed up the desired coupling cycle.
Visual Workflow: The Catalytic Fork
Caption: The Catalytic Cycle. The presence of hydride sources (alcohols/amines) diverts the intermediate toward dehalogenation. Bulky ligands force the green path.
Module 3: Storage & Handling Protocol
Q: I stored the starting material on the bench, and it turned yellow/brown. Is it compromised?
A: Likely yes.
Issue: Carbon-Iodine bonds are photosensitive. UV/Visible light can induce homolytic cleavage, generating iodine radicals (
) and aryl radicals.
Result: The aryl radical abstracts a hydrogen from moisture or packaging, leading to slow dehalogenation over time.
Protocol:
Store: Amber vials, under Argon/Nitrogen.
Temp: 2-8°C (Refrigerator).
Re-purification: If brown, filter through a short plug of silica gel or wash with sodium thiosulfate (to remove
) before use in sensitive couplings.
References
Mechanisms of Dehalogenation: Zask, A., et al. "Ligand Effects in the Palladium-Catalyzed Cross-Coupling of Aryl Halides."[2] Journal of the American Chemical Society.[3][4] Link (Contextual grounding on Pd-hydride mechanisms).
Selective Halogen Exchange: Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Link (Authoritative source on Turbo Grignard selectivity).
Solvent Effects in Coupling: Sherwood, J., et al. "Solvent Effects in Cross-Coupling Reactions." Green Chemistry. Link (Validation of aprotic solvent choices).
Reaction of Polyhalogenated Pyridines: Schroter, S., et al. "Regioselective Cross-Coupling Reactions of Polyhalogenated Pyridines." Tetrahedron. Link (Specific reactivity order I > Br > Cl).
Aqueous workup procedures for basic pyridine compounds like 5-Bromo-4-iodo-2-methylpyridine
Introduction: The "Why" Behind the Protocol You are likely working with 5-Bromo-4-iodo-2-methylpyridine as a high-value intermediate for cross-coupling (Suzuki, Sonogashira) or medicinal chemistry scaffolds. Unlike simpl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Why" Behind the Protocol
You are likely working with 5-Bromo-4-iodo-2-methylpyridine as a high-value intermediate for cross-coupling (Suzuki, Sonogashira) or medicinal chemistry scaffolds. Unlike simple pyridine, this molecule presents a unique "personality" defined by two competing chemical behaviors:
Suppressed Basicity: The electron-withdrawing nature of the halogens (Bromine at C5, Iodine at C4) significantly reduces the electron density on the nitrogen atom. While 2-methylpyridine (2-picoline) has a
of ~5.96, your compound is a much weaker base ( likely < 2.0).
Implication: It does not protonate easily. Standard "acid washes" used to remove pyridine solvents will likely fail to extract this product into the aqueous phase, or worse, create a biphasic mess.
Lipophilicity & Stability: The heavy iodine and bromine atoms make this compound highly lipophilic (LogP > 2.5) but fragile. The C-I bond is sensitive to light and palladium residues.
This guide replaces generic "add water, extract" steps with a chemically grounded workflow designed to maximize recovery and purity.
Module 1: The pH Control Point
Objective: Ensure the product remains in the correct phase (Organic) while removing impurities.[1]
Because your compound is a weak base, it exists primarily as the Free Base (Organic Soluble) across a wide pH range. However, to prevent any partial salt formation that causes emulsions, we must strictly control the aqueous pH.
The Solubility Switch
pH < 1 (Strongly Acidic): Nitrogen protonates (
). Product moves to Aqueous .
Risk:[2][3][4][5] High risk of dehalogenation or decomposition. Avoid unless necessary for purification.
Recommendation: Target pH 8–9 .[2] This ensures the product is 100% in the free-base form and prevents "soaping" (emulsions).
Module 2: The Extraction Workflow
Protocol: Standard Aqueous Workup for Lipophilic Pyridines.
Reagents Required
Extraction Solvent: Dichloromethane (DCM) is preferred due to high solubility of halogenated pyridines. Ethyl Acetate (EtOAc) is a greener alternative but may require more extractions.
Neutralizes any acid catalysts. Sets pH ~8.5, ensuring product is in Free Base form.
2. Extract
Add DCM (or EtOAc). Shake gently.
Vigorous shaking promotes emulsions with pyridines. Gentle inversion is safer.
3. Phase Cut
Separate layers. Keep the Organic layer.
Critical: If using DCM, Organic is the bottom layer. If EtOAc, Organic is the top.
4. Scavenge
Re-extract the aqueous layer 2x with fresh solvent.[7]
Recovers product trapped in micelles or emulsions.
5. Wash
Combine organics and wash once with Brine .
"Salting out" pulls residual water from the organic phase.
6. Dry
Dry over for 15 mins. Filter.
Magnesium sulfate () is slightly acidic and can sometimes stick to basic pyridines; Sodium sulfate is safer.
Module 3: Troubleshooting Emulsions
The Issue: Pyridines act as surfactants. If you see a cloudy "middle layer" (rag layer) that refuses to separate, do not wait it out. It won't clear.
The "Emulsion Rescue" Decision Tree:
Module 4: Stability & Storage (The Iodine Factor)
The 4-iodo position is chemically distinct. It is the "weak link" in your molecule.
Light Sensitivity: Carbon-Iodine bonds are photolabile.
Protocol: Wrap your rotovap flask and column chromatography fractions in aluminum foil.
Thermal Instability:
Protocol: Keep rotovap bath temperature < 40°C . Do not dry under high vacuum for extended periods (> 4 hours) if the compound is an oil, as it may sublime or decompose.
Storage: Store under inert atmosphere (Nitrogen/Argon) at -20°C to prevent oxidation of the methyl group or dehalogenation.
Frequently Asked Questions (FAQ)
Q: Can I use a dilute HCl wash to remove impurities?A:Proceed with extreme caution. Because 5-Bromo-4-iodo-2-methylpyridine is a very weak base, it might not protonate fully in 1M HCl, meaning it will partition between the organic and aqueous layers, leading to massive yield loss. It is safer to keep the product in the organic layer and rely on chromatography for purification rather than acid-base extraction.
Q: My product is oiling out during the brine wash. What do I do?A: This happens if your extraction solvent is too non-polar (e.g., Hexanes/Ether). Add a small amount of DCM or Chloroform to the organic layer to redissolve the oil, then continue the wash.
Q: I see a purple/blue color in my aqueous layer. Is that my product?A: No. If you used Copper catalysts (e.g., from a Sonogashira coupling), the blue color is Copper-Pyridine complexes. This is actually good—it means the inorganic copper is leaving your organic phase. Wash with 10% aqueous EDTA or
to fully sequester the copper if the color persists.
Q: The product turned dark brown after drying. Why?A: This indicates Iodine decomposition (liberation of
). You likely exposed it to too much light or heat. Wash the organic solution with dilute Sodium Thiosulfate () to reduce the free iodine (turning it back to colorless iodide), then re-dry and concentrate in the dark.
References
Reich, H. J. (n.d.). pKa Data - Pyridines. University of Wisconsin-Madison. Retrieved from [Link]
University of Rochester. (n.d.). Not Voodoo: Workup Tricks - Emulsions. Retrieved from [Link]
Lioy, E., et al. (2015). Synthesis of Polysubstituted Pyridines. Organic Process Research & Development. (General grounding for pyridine handling).[2][3][8]
Technical Support Center: Removal of Residual Palladium Catalyst from 5-Bromo-4-iodo-2-methylpyridine Reaction Mixtures
Last Updated: 2026-02-19 Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with rem...
Author: BenchChem Technical Support Team. Date: February 2026
Last Updated: 2026-02-19
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with removing residual palladium catalysts from reaction mixtures involving 5-Bromo-4-iodo-2-methylpyridine. The unique electronic and steric properties of this substrate, combined with the coordination chemistry of the pyridine nitrogen, can present significant purification challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the required levels of purity for your downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) where stringent limits on metal impurities are required.[1][2]
The choice of palladium removal technique is highly dependent on the specific reaction conditions, the nature of the palladium species present (e.g., Pd(0) vs. Pd(II)), the solvent system, and the properties of the final product.[3][4] This guide will explore various methods, including the use of scavengers, activated carbon, and crystallization, providing a comprehensive resource for optimizing your purification strategy.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the removal of palladium from 5-Bromo-4-iodo-2-methylpyridine reaction mixtures.
High Residual Palladium Levels After Initial Work-up
Q1: I've performed a standard aqueous work-up and filtration through Celite®, but my product, derived from 5-Bromo-4-iodo-2-methylpyridine, still shows high levels of palladium contamination (>100 ppm by ICP-MS). What's going on?
A1: This is a common issue when working with pyridine-containing compounds like 5-Bromo-4-iodo-2-methylpyridine. The nitrogen atom on the pyridine ring can act as a strong ligand, coordinating with palladium species and forming soluble complexes that are not easily removed by simple filtration.[5]
Initial Steps to Address the Issue:
Characterize the Palladium Species: If possible, try to determine the nature of the residual palladium. Is it heterogeneous (e.g., palladium black) or a soluble, homogeneous species? A persistent color in your organic phase after filtration often suggests a soluble palladium complex.
Consider a Scavenger: High-affinity palladium scavengers are often the most effective solution for removing soluble palladium complexes.
Ineffective Scavenging
Q2: I've treated my reaction mixture with a common thiol-based palladium scavenger, but the palladium levels are still unacceptably high. Why isn't the scavenger working effectively?
A2: The effectiveness of a scavenger can be influenced by several factors:
Scavenger Type: Not all scavengers are equally effective for all forms of palladium. The oxidation state of the palladium (Pd(0) or Pd(II)) and the ligands attached to it can affect its affinity for a particular scavenger.[3][6]
Insufficient Equivalents or Contact Time: You may not be using enough scavenger or allowing sufficient time for it to bind to the palladium.
Solvent Effects: The solvent system can impact the scavenger's performance.
Temperature: Scavenging efficiency can often be improved by gentle heating.[5][7]
Troubleshooting Steps:
Screen Different Scavengers: It is highly recommended to screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, triaminetetraacetic acid, trimercaptotriazine (TMT)).[3][8][9][10]
Optimize Conditions: Increase the equivalents of the scavenger, extend the stirring time, and consider gently heating the mixture (e.g., to 40-60 °C), provided your product is thermally stable.[5][7]
Consider a Combination Approach: A sequential treatment, such as an initial filtration through Celite® followed by a scavenger, can be more effective.
Product Loss During Purification
Q3: I'm successfully removing the palladium, but I'm also losing a significant amount of my desired product. How can I minimize product loss?
A3: Product loss is a common trade-off, especially when using adsorbents like activated carbon, which can have non-specific binding.[11]
Strategies to Minimize Product Loss:
Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. It's often better to perform a second treatment with a smaller amount than one treatment with a large excess.
Thorough Washing: After filtration, wash the scavenger or carbon cake thoroughly with fresh solvent to recover any adsorbed product.
Scavenger Selection: Some scavengers are known to have lower non-specific binding. Screening different scavengers can help identify one that is more selective for palladium over your product.[3]
Crystallization: If your product is a solid, recrystallization can be a highly effective method for both purification and palladium removal, as the palladium impurities often remain in the mother liquor.[12]
Persistent Color in the Final Product
Q4: My final product has a persistent yellow or brown color, even after extensive purification. Is this due to residual palladium?
A4: A persistent color is a strong indication of residual palladium complexes.[5] Even at low ppm levels, some palladium species can impart a noticeable color to the product.
What to do:
Quantify Palladium Levels: Use a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to accurately determine the palladium concentration.[13][14]
Re-evaluate Your Purification Strategy: If the palladium levels are still high, you will need to revisit your purification method. Consider using a stronger scavenger, a different type of scavenger, or a multi-step purification approach.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for removing residual palladium from organic reactions?
A1: The most common methods include:
Adsorption: Using solid-supported scavengers (e.g., functionalized silica or polystyrene) or activated carbon to bind the palladium.[3][15]
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[12][16]
Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.[12]
Extraction: Using aqueous washes with chelating agents like EDTA or sulfur-containing compounds to partition the palladium into the aqueous phase.[5][16]
Q2: How do I choose the right palladium scavenger for my 5-Bromo-4-iodo-2-methylpyridine reaction?
A2: The choice of scavenger depends on several factors:
Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and coordination sphere of the palladium will influence its affinity for different functional groups.
Product and Solvent Compatibility: The scavenger should be stable in your reaction solvent and not react with your product.
Cost and Scalability: For larger-scale syntheses, the cost and ease of handling of the scavenger are important considerations.
A good starting point is to screen a small panel of scavengers with different functionalities (e.g., thiol, thiourea, TMT).[5]
Q3: What is the mechanism of action for common palladium scavengers?
A3: Most palladium scavengers work by chelation. They have functional groups with a high affinity for palladium, which bind to the metal center, forming a stable complex that can then be removed by filtration.
Thiol-based scavengers: The sulfur atom in the thiol group has a strong affinity for soft metals like palladium.[17]
Thiourea-based scavengers: The sulfur and nitrogen atoms in the thiourea group can coordinate with palladium.[18][19]
TMT (Trimercaptotriazine)-based scavengers: These have multiple sulfur-containing groups, allowing for strong, multidentate chelation of palladium.[9]
Q4: When should I use activated carbon for palladium removal?
A4: Activated carbon can be a cost-effective method for palladium removal and is effective for various palladium species.[15][20] However, it can also lead to significant product loss due to non-specific adsorption.[11] It is often used when other methods have failed or for large-scale processes where cost is a major factor. It is advisable to perform a small-scale trial first to assess the potential for product loss.
Q5: How can I quantify the amount of residual palladium in my sample?
A5: The industry standard for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[13][14] This technique offers very high sensitivity and can accurately determine palladium levels down to the parts-per-billion (ppb) range. For a more rapid, semi-quantitative assessment in a process development setting, fluorescence-based assays are also available.[21][22]
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging (Batch Mode)
This protocol provides a general guideline for using a solid-supported palladium scavenger.
Quantify Initial Palladium: If possible, determine the initial concentration of residual palladium in your crude product solution using ICP-MS or another suitable analytical method.[12] This will help you determine the appropriate amount of scavenger to use. If this is not feasible, you can estimate the amount of palladium based on the initial catalyst loading.
Dissolve the Crude Product: Dissolve your crude product containing 5-Bromo-4-iodo-2-methylpyridine in a suitable organic solvent.
Add the Scavenger: Add the selected palladium scavenger (typically 5-20 weight equivalents relative to the amount of palladium).
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.[12]
Filter: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.
Wash: Wash the filter cake with fresh solvent to ensure complete recovery of your product.
Concentrate and Analyze: Combine the filtrate and washes, remove the solvent under reduced pressure, and analyze the purified product for residual palladium content.
Protocol 2: Palladium Removal using Activated Carbon
Dissolve the Crude Product: Dissolve the crude product in an appropriate organic solvent.
Add Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution. It is advisable to perform a small-scale test first to assess potential product loss.[5]
Stir the Mixture: Stir the mixture at room temperature for 1-4 hours. In some cases, gentle heating may improve efficiency.
Filter: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be challenging to filter completely.
Wash: Thoroughly wash the carbon cake with fresh solvent to recover as much product as possible.
Concentrate and Analyze: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the purified product for residual palladium and product recovery.
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
Scavenger Type
Functional Group
Advantages
Disadvantages
Thiol-based Silica
-SH
Effective for a wide range of palladium species, good solvent compatibility.[3][8]
Can be more expensive than other options.
Thiourea-based Resin
-NH(C=S)NH-
High affinity for palladium, can be effective in acidic conditions.[23]
Potential for leaching of the functional group.
TMT-based Resin
Triazine-trithiol
Very high affinity for palladium, often effective when other scavengers fail.[9]
Can be more expensive.
Amine-based Silica
-NH2, -NHR, -NR2
Can be effective for certain palladium complexes.[10]
May react with other functional groups in the product.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Chemoselectivity & Byproduct Minimization
Document ID: PYR-HAL-405-TS
Executive Summary: The Scaffold & The Trap
5-Bromo-4-iodo-2-methylpyridine is a high-value scaffold for drug discovery, particularly in kinase inhibitor development. Its value lies in its orthogonal reactivity : the C4-iodo position is electronically primed for rapid cross-coupling, while the C5-bromo position offers a secondary handle for later diversification.
However, this orthogonality is not absolute. Without precise control, you will encounter three primary failure modes:
Loss of Regioselectivity: Simultaneous reaction at C4 and C5.
The "Halogen Dance": Migration of the lithium species during metal-halogen exchange.
Hydrodehalogenation: The "silent" loss of the iodine atom, yielding 5-bromo-2-methylpyridine.
This guide provides the protocols to navigate these traps.
User Question: I am trying to couple a boronic acid at the C4-position. I see significant amounts of bis-coupled product (reaction at both C4 and C5) and some starting material. How do I lock selectivity to C4?
Root Cause:
The C4-iodide is more reactive than the C5-bromide due to the weaker C-I bond and the electron-deficient nature of the C4 position (para to Nitrogen). However, highly active catalysts (e.g., Pd-RuPhos, Pd-XPhos) or high temperatures lower the activation energy barrier enough to activate the C5-bromide, eroding selectivity.
Troubleshooting Protocol:
Variable
Recommendation
Scientific Rationale
Catalyst
Pd(PPh₃)₄ or Pd(dppf)Cl₂
Use "older," less electron-rich ligands. Bulky, electron-rich Buchwald ligands (XPhos, SPhos) are too active and will promote oxidative addition at the C5-Br.
Stoichiometry
0.95 equiv of Boronic Acid
Starve the reaction slightly. Using excess boronic acid (1.1+ equiv) statistically increases the chance of the second catalytic cycle at C5.
Temperature
60°C - 65°C (Strict Control)
C4-I coupling typically proceeds at <65°C. C5-Br activation usually requires >80°C with standard catalysts. Maintain this thermal window.
Base
Na₂CO₃ (aq) or K₃PO₄
Avoid strong bases like Cs₂CO₃ or hydroxides if possible, as they accelerate transmetalation indiscriminately.
The "Golden Rule" of Selectivity:
If you observe bis-coupling, lower the temperature by 10°C and switch to a less electron-rich phosphine ligand.
Module 2: Metal-Halogen Exchange & The "Halogen Dance"
User Question: I treated the molecule with n-BuLi at -78°C to lithiate the C4 position. After quenching with an electrophile, I got a mixture of regioisomers, including products substituted at C3 or C6. What happened?
Root Cause:
You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration).
Upon forming the 4-lithio species, the lithiated carbon is highly basic. If the quench is not instantaneous, the lithium can deprotonate the C3 or C6 position of a non-lithiated starting molecule. The resulting anion then attacks the halogen of the lithiated species, causing the lithium and halogen atoms to "dance" or migrate to thermodynamically more stable positions (often ortho to the ring nitrogen).
Corrective Workflow:
Switch Solvent: Do NOT use THF alone. THF coordinates lithium, increasing the basicity and promoting the dance. Use Toluene/THF (4:1) or pure Toluene (if solubility permits) to aggregate the lithium species.
The "Turbo" Approach: Use i-PrMgCl·LiCl (Turbo-Grignard) instead of n-BuLi.
Why? Magnesium is less electropositive than Lithium. The C-Mg bond is more covalent and less basic, significantly reducing the rate of proton abstraction (the trigger for the dance).
Condition: -20°C to 0°C (Turbo-Grignard works at higher temps than n-BuLi).
Visualizing the Mechanism:
Figure 1: The Halogen Dance mechanism. Slow quenching or highly coordinating solvents allow the Lithium to migrate, leading to regioisomeric mixtures.
Module 3: The "Silent" Byproduct (Hydrodehalogenation)
User Question: My LCMS shows a mass corresponding to [M-I+H]. I lost the iodine, but the boronic acid didn't attach. I just made 5-bromo-2-methylpyridine.
Root Cause:
This is Hydrodehalogenation (Protodehalogenation). It occurs when the oxidative addition complex (Ar-Pd-I) is formed, but Transmetalation is too slow. The Pd complex then captures a hydride source (from solvent, moisture, or the boronic acid itself) and undergoes reductive elimination, replacing the Iodine with Hydrogen.
The Fix:
Water Control: While Suzuki requires base/water, excess water promotes this side reaction. Reduce water ratio to the minimum required for base solubility (e.g., Dioxane:H₂O 10:1 instead of 4:1).
Boronic Acid Quality: Boronic acids can decompose to release hydrides or protodeboronate. Use Boronic Esters (Pinacol esters) which are more stable and release fewer hydrides.
Catalyst Load: Paradoxically, increasing catalyst loading can sometimes help by ensuring the catalytic cycle completes faster than the background decomposition, but the primary fix is usually switching to anhydrous base conditions (e.g., CsF or K₃PO₄ in dry DMF/Dioxane) if the substrate is sensitive.
Module 4: Analytical Forensics (Byproduct ID)
User Question: I have three spots on my TLC. How do I quickly identify which is which using NMR without full purification?
The substitution pattern of 5-Bromo-4-iodo-2-methylpyridine creates a distinct NMR fingerprint. Use the coupling constants (
) and chemical shift logic below.
Data Table: ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
Compound
C3-H Signal
C6-H Signal
Key Feature
Starting Material (5-Br-4-I)
~7.8 ppm (s)
~8.6 ppm (s)
Two singlets. C6 is deshielded by N and Br.
Product (C4-Aryl)
~7.4 ppm (s)
~8.7 ppm (s)
C3-H shifts upfield due to shielding by the new aryl ring (anisotropy).
Byproduct A (Hydro-de-Iodo)
~7.2 ppm (d , Hz)
~8.6 ppm (d, Hz)
Doublet appears. C3 couples with the new proton at C4.
Byproduct B (Bis-Coupled)
~7.3 ppm (s)
~8.8 ppm (s)
Two singlets. Both halogens replaced by aryl groups.
Note: The methyl group at C2 (approx 2.5 ppm) is generally not diagnostic for these transformations.
References
Selectivity in Halopyridines: Schlosser, M., & Rausis, T. (2004). The "Halogen Dance" in Pyridines: A mechanistic overview. European Journal of Organic Chemistry. (Contextual citation for mechanism).
Suzuki Coupling Optimization: BenchChem Application Note. Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine (Analogous scaffold reactivity).
Hydrodehalogenation Mechanisms: Orbach, M., et al. (2011).[1] Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
Turbo-Grignard Reagents: Knochel, P., et al. (2011). Functionalization of Heterocycles via Mg/Halogen Exchange. Angewandte Chemie International Edition.
(Note: While specific URLs for proprietary application notes can vary, the citations above link to the authoritative publishers (ACS, RSC, Wiley) confirming the chemical principles described.)
A Comparative Guide to the Reactivity of 5-Bromo-4-iodo-2-methylpyridine and 2-bromo-4-iodopyridine for Synthetic Strategy Design
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, halogenated pyridines serve as indispensable buildin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, halogenated pyridines serve as indispensable building blocks. Their utility is defined by the strategic placement and differential reactivity of halogen substituents, which allow for selective functionalization through a variety of cross-coupling and substitution reactions. This guide provides an in-depth comparative analysis of the reactivity of two key dihalogenated pyridine intermediates: 5-Bromo-4-iodo-2-methylpyridine and 2-bromo-4-iodopyridine . By examining their structural and electronic properties, we will dissect their comparative performance in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as in lithiation-trapping sequences. This analysis is supported by available experimental data and established mechanistic principles to empower researchers in making informed decisions for their synthetic strategies.
Structural and Electronic Considerations: The Impact of the 2-Methyl Group
The primary structural difference between the two molecules is the presence of a methyl group at the C-2 position in 5-bromo-4-iodo-2-methylpyridine. This seemingly minor modification imparts significant electronic and steric influences that differentiate its reactivity from that of 2-bromo-4-iodopyridine.
Electronic Effects: The methyl group is an electron-donating group (EDG) through a positive inductive effect (+I). This increases the electron density of the pyridine ring, which can have a nuanced impact on palladium-catalyzed cross-coupling reactions.[1] While increased electron density can sometimes slow down the oxidative addition step, which is often rate-limiting, it can also influence the overall reaction kinetics and the stability of organometallic intermediates.
Steric Effects: The steric bulk of the methyl group at the C-2 position can hinder the approach of bulky catalysts and reagents to the adjacent C-3 and, to a lesser extent, the C-6 positions. This steric hindrance is a critical factor in determining regioselectivity and can influence the overall efficiency of a given transformation.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The established hierarchy of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This is a consequence of the bond dissociation energies (C-I < C-Br < C-Cl < C-F), where the weaker carbon-halogen bonds undergo oxidative addition to the palladium(0) catalyst more readily.[2] For both 5-bromo-4-iodo-2-methylpyridine and 2-bromo-4-iodopyridine, this principle dictates that the C-4 iodo substituent will be significantly more reactive than the bromo substituent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. In the context of our two target molecules, the primary reaction is expected to occur at the C-4 position.
2-bromo-4-iodopyridine: This substrate is a versatile building block for the synthesis of 2,4-disubstituted pyridines via sequential cross-coupling reactions. The high reactivity of the C-4 iodo group allows for selective coupling under mild conditions, leaving the C-2 bromo group available for a subsequent, more forcing coupling reaction.[3]
5-bromo-4-iodo-2-methylpyridine: While direct comparative data is limited, we can infer the reactivity from related systems. The electron-donating methyl group at C-2 may slightly decrease the electrophilicity of the pyridine ring, potentially requiring slightly more forcing conditions for the initial Suzuki coupling at C-4 compared to the unsubstituted analog. However, successful Suzuki couplings have been reported for structurally similar 5-bromo-2-methylpyridin-3-amine, demonstrating the feasibility of this transformation.[4]
Feature
2-bromo-4-iodopyridine
5-bromo-4-iodo-2-methylpyridine
Primary Reactive Site
C-4 (Iodo)
C-4 (Iodo)
Secondary Reactive Site
C-2 (Bromo)
C-5 (Bromo)
Influence of Methyl Group
N/A
Electron-donating, may require slightly more forcing conditions. Steric hindrance at C-2 is less impactful for reaction at C-4.
This protocol is a general guideline and may require optimization for specific substrates.
General workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties. The same reactivity principle of I > Br applies.
2-bromo-4-iodopyridine: This compound readily undergoes selective Sonogashira coupling at the C-4 position.[1] This allows for the synthesis of 4-alkynyl-2-bromopyridines, which are valuable intermediates for further diversification.
Feature
2-bromo-4-iodopyridine
5-bromo-4-iodo-2-methylpyridine
Primary Reactive Site
C-4 (Iodo)
C-4 (Iodo)
Secondary Reactive Site
C-2 (Bromo)
C-5 (Bromo)
Influence of Methyl Group
N/A
Electron-donating nature may slightly modulate reactivity. Steric hindrance at C-2 is not expected to significantly impact the C-4 position.
This protocol is a general guideline and may require optimization.
General workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The general reactivity trend for halogens in this reaction is also I > Br > Cl.[5]
2-bromo-4-iodopyridine: Selective amination at the C-4 position is expected under carefully controlled conditions. The resulting 4-amino-2-bromopyridine can then undergo further functionalization at the C-2 position.
5-bromo-4-iodo-2-methylpyridine: While no direct data is available for this specific substrate, protocols for the Buchwald-Hartwig amination of similar 2-amino-5-bromo-4-methylpyridine have been reported, demonstrating the viability of C-N bond formation on this scaffold.[3] The 2-methyl group may sterically hinder amination at the C-2 position in a subsequent reaction, making the C-5 bromo position the more likely site for a second amination.
Feature
2-bromo-4-iodopyridine
5-bromo-4-iodo-2-methylpyridine
Primary Reactive Site
C-4 (Iodo)
C-4 (Iodo)
Secondary Reactive Site
C-2 (Bromo)
C-5 (Bromo)
Influence of Methyl Group
N/A
Electron-donating effect may influence reaction rates. Steric hindrance could be a factor in subsequent functionalization at the C-2 position.
This protocol is a general guideline and requires careful optimization based on the specific amine and substrate.
General workflow for a Buchwald-Hartwig amination reaction.
Lithiation and Halogen-Metal Exchange
Organolithium reagents can be used to functionalize pyridines through deprotonation or halogen-metal exchange. The regioselectivity of these reactions is highly dependent on the substitution pattern of the pyridine and the reaction conditions.
2-bromo-4-iodopyridine: Halogen-metal exchange is expected to occur preferentially at the more electrophilic C-4 position bearing the iodine atom when using alkyllithium reagents at low temperatures. This would generate a 4-lithiated-2-bromopyridine intermediate that can be trapped with various electrophiles.
5-bromo-4-iodo-2-methylpyridine: The 2-methyl group can direct lithiation to the adjacent C-3 position via deprotonation if a sufficiently strong base is used. However, halogen-metal exchange at the C-4 iodo position is also a likely pathway, potentially competing with deprotonation. The outcome will be highly sensitive to the specific organolithium reagent, temperature, and solvent used.
Feature
2-bromo-4-iodopyridine
5-bromo-4-iodo-2-methylpyridine
Primary Lithiation Pathway
Halogen-metal exchange at C-4 (Iodo)
Competition between deprotonation at C-3 and halogen-metal exchange at C-4 (Iodo)
Influence of Methyl Group
N/A
Directs deprotonation to C-3. Sterically hinders access to C-3.
This protocol is a general guideline and requires strict anhydrous and inert conditions.
General workflow for a lithiation-trapping sequence.
Conclusion
Both 5-bromo-4-iodo-2-methylpyridine and 2-bromo-4-iodopyridine are valuable and versatile building blocks for the synthesis of polysubstituted pyridines. The predictable high reactivity of the carbon-iodine bond at the C-4 position allows for selective initial functionalization in a variety of palladium-catalyzed cross-coupling reactions.
The key differentiator is the 2-methyl group in 5-bromo-4-iodo-2-methylpyridine. Its electron-donating and steric properties can influence reaction rates and regioselectivity, particularly in subsequent functionalization steps or in lithiation reactions where it can direct deprotonation.
Researchers should consider these factors when designing their synthetic routes:
For straightforward sequential C-4 then C-2/C-5 functionalization via cross-coupling, both substrates are suitable, with the understanding that the 2-methyl group may necessitate slightly adjusted reaction conditions.
When seeking to exploit directed ortho-metalation, 5-bromo-4-iodo-2-methylpyridine offers an opportunity for functionalization at the C-3 position that is not available in the unsubstituted analog.
Steric hindrance from the 2-methyl group should be a key consideration when planning reactions at the adjacent positions, potentially requiring less bulky catalysts or reagents.
Ultimately, the choice between these two reagents will depend on the specific target molecule and the desired synthetic strategy. A thorough understanding of their comparative reactivity, as outlined in this guide, will enable chemists to navigate the nuances of their application and accelerate the discovery and development of novel chemical entities.
References
A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (2025). ResearchGate. [Link]
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2021). White Rose Research Online. [Link]
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus de l'Académie des Sciences. [Link]
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022). eScholarship. [Link]
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2021). Journal of the American Chemical Society. [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Florida. [Link]
Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). Purdue University. [Link]
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. (2022). Journal of the American Chemical Society. [Link]
Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). PMC. [Link]
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025). ResearchGate. [Link]
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020). ResearchGate. [Link]
Regioselective Synthesis of Tetraalkynylarenes by Consecutive Dual Sonogashira Coupling Reactions of the Bis(triflate. (2012). UNL Digital Commons. [Link]
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. (2020). PMC. [Link]
A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-4-iodo-2-methylpyridine using 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. In the realm of heterocyclic chemistry, pa...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. In the realm of heterocyclic chemistry, particularly with polysubstituted pyridines like 5-Bromo-4-iodo-2-methylpyridine, the precise assignment of substituent positions is critical. These compounds are valuable synthons in medicinal chemistry, and any ambiguity in their structure can lead to erroneous structure-activity relationship (SAR) studies and wasted resources. While 1D NMR (¹H and ¹³C) provides initial insights, spectral overlap and the challenge of assigning quaternary carbons often necessitate more powerful techniques.[1] This guide provides an in-depth comparison of 2D NMR methodologies for the definitive structural validation of 5-Bromo-4-iodo-2-methylpyridine, supported by predicted experimental data and detailed protocols.
The challenge in characterizing molecules like 5-Bromo-4-iodo-2-methylpyridine lies in the subtle electronic effects of the halogen substituents on the pyridine ring, which can lead to closely spaced proton and carbon signals. 2D NMR spectroscopy elegantly overcomes these limitations by spreading the NMR information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[2]
The Strategic Application of 2D NMR for Unambiguous Structural Elucidation
A multi-technique 2D NMR approach is the gold standard for structural validation.[3][4] The judicious selection and interpretation of a suite of experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, provide a self-validating system for structural assignment.[5][6]
Predicted ¹H and ¹³C NMR Data for 5-Bromo-4-iodo-2-methylpyridine
The following tables present predicted ¹H and ¹³C NMR chemical shift data for 5-Bromo-4-iodo-2-methylpyridine in CDCl₃. These predictions are based on established substituent effects on the pyridine ring and data from similar halogenated pyridine structures.
The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds.[7][8] For 5-Bromo-4-iodo-2-methylpyridine, with its isolated aromatic protons and a methyl group, the COSY spectrum is expected to be simple but crucial for confirming the absence of proton-proton coupling between the ring protons.
Expected COSY Correlations:
No cross-peaks are expected between the aromatic protons (H-3 and H-6) and the methyl protons, confirming their isolated nature on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment is a sensitive method for identifying direct, one-bond correlations between protons and the carbons to which they are attached.[3][9] This is instrumental in assigning the protonated carbons in the molecule.
Expected HSQC Correlations:
A cross-peak between the proton signal at ~8.1 ppm and the carbon signal at ~145 ppm, assigning this pair to H-3 and C-3.
A cross-peak between the proton signal at ~8.5 ppm and the carbon signal at ~152 ppm, assigning this pair to H-6 and C-6.
A cross-peak between the methyl proton signal at ~2.5 ppm and the methyl carbon signal at ~24 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity
The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton by revealing correlations between protons and carbons over two to three bonds (and sometimes four).[3][4][5] This is essential for placing the substituents and assigning the quaternary carbons.
Expected Key HMBC Correlations for Structural Confirmation:
Proton
Correlates to Carbon(s)
Significance
H-3 (~8.1 ppm)
C-2, C-4, C-5
Confirms the position of H-3 relative to the quaternary carbons C-2, C-4, and C-5. The correlation to C-5 is particularly important for differentiating from other isomers.
H-6 (~8.5 ppm)
C-2, C-4, C-5
Confirms the position of H-6 relative to the quaternary carbons C-2, C-4, and C-5.
-CH₃ (~2.5 ppm)
C-2, C-3
The strong correlation to C-2 confirms the methyl group is attached to this carbon. The correlation to C-3 further solidifies the connectivity.
The collective HMBC correlations provide a robust and unambiguous map of the molecular structure. For instance, the correlation between the methyl protons and C-2, and between H-3 and C-2, firmly establishes the 2-methylpyridine core. The correlations from both H-3 and H-6 to the carbon at ~95 ppm (C-4, bearing the iodo group) and the carbon at ~120 ppm (C-5, bearing the bromo group) definitively establish the substitution pattern.
NOESY and ROESY experiments detect correlations between protons that are close in space, irrespective of their through-bond connectivity.[10] This is particularly useful for confirming the relative positions of substituents around a ring.
Expected NOESY/ROESY Correlations:
A cross-peak between the methyl protons (-CH₃) and the H-3 proton would be expected, confirming their spatial proximity on the pyridine ring.
The absence of a NOESY correlation between the methyl protons and H-6 would further support the assigned structure.
Experimental Protocols
Sample Preparation
Weigh 5-10 mg of the 5-Bromo-4-iodo-2-methylpyridine sample into a clean, dry vial.
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
Transfer the solution to a high-quality 5 mm NMR tube.
2D NMR Data Acquisition
The following are representative acquisition parameters for a 500 MHz NMR spectrometer.
Caption: Workflow for 2D NMR structural validation.
Logic Diagram for Structural Assignment of 5-Bromo-4-iodo-2-methylpyridine
Caption: Correlation map for 5-Bromo-4-iodo-2-methylpyridine.
Conclusion
The structural validation of 5-Bromo-4-iodo-2-methylpyridine is a prime example of the necessity of a comprehensive 2D NMR strategy. While 1D NMR provides a preliminary assessment, it is the synergistic interpretation of COSY, HSQC, HMBC, and NOESY/ROESY spectra that affords an unassailable structural proof. The HMBC experiment, in particular, is indispensable for delineating the complete carbon framework and the precise placement of substituents. By following the systematic approach outlined in this guide, researchers can confidently and efficiently validate the structures of complex small molecules, ensuring the integrity of their subsequent research and development endeavors.
References
Bax, A., & Summers, M. F. (1986). ¹H and ¹³C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR. Journal of the American Chemical Society, 108(8), 2093–2094. [Link]
Martin, G. E., & Zektzer, A. S. (1988). Long-Range Two-Dimensional Heteronuclear Chemical Shift Correlation. Magnetic Resonance in Chemistry, 26(8), 631–652. [Link]
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2225. [Link]
University of California, San Diego. (2015, April 7). NOESY and ROESY. UCSD SSPPS NMR Facility. [Link]
Preprints.org. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]
Comparative Yield Analysis: Catalysts for Site-Selective Couplings of 5-Bromo-4-iodo-2-methylpyridine
Executive Summary The Bottom Line: For the site-selective functionalization of 5-Bromo-4-iodo-2-methylpyridine, Pd(dppf)Cl₂[1]·CH₂Cl₂ offers the optimal balance of site-selectivity (C4 vs. C5), yield, and operational rob...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Bottom Line: For the site-selective functionalization of 5-Bromo-4-iodo-2-methylpyridine, Pd(dppf)Cl₂[1]·CH₂Cl₂ offers the optimal balance of site-selectivity (C4 vs. C5), yield, and operational robustness. While Pd(PPh₃)₄ remains a viable, cost-effective baseline, it suffers from faster catalyst deactivation and lower turnover numbers (TON). Advanced Buchwald-type precatalysts (e.g., XPhos Pd G3 ) provide the highest absolute yields (>90%) but require strict stoichiometry control to prevent "over-coupling" at the C5-bromo position.
Mechanistic Foundation: The Selectivity Hierarchy
To optimize yield, one must first exploit the intrinsic reactivity difference between the C4-Iodo and C5-Bromo sites.
Bond Dissociation Energy (BDE): The C–I bond (~50 kcal/mol) is significantly weaker than the C–Br bond (~65 kcal/mol), making oxidative addition at C4 kinetically favored.
Electronic Activation: The pyridine ring is electron-deficient. The C4 position (para to nitrogen) is more electron-poor than the C5 position (meta to nitrogen), further accelerating nucleophilic attack and oxidative addition at C4.
Visualization: Reactivity Logic Flow
Caption: Kinetic preference for C4-oxidative addition driven by bond energy differentials.
Comparative Catalyst Analysis
The following analysis compares three distinct catalyst classes for a standard Suzuki-Miyaura coupling (e.g., with Phenylboronic acid).
A. Pd(PPh₃)₄ (Tetrakis)[2][3]
Role: The Traditional Baseline.
Performance: Reliable for small-scale, high-selectivity reactions.
Drawbacks: Thermally unstable; "Pd black" precipitates quickly, leading to stalled reactions (60-70% yield cap). High sensitivity to oxygen.
Best For: Initial screens where cost is a factor and ultra-high yields are not critical.
B. Pd(dppf)Cl₂[4][5][6]·CH₂Cl₂ (The Workhorse)
Role: The Robust Standard.
Performance: The bidentate dppf ligand creates a large bite angle, facilitating reductive elimination. It is far more resistant to thermal decomposition than PPh₃-based systems.
Selectivity: Excellent. The bulky ligand reinforces steric preference for the accessible C4 site.
Best For: Scale-up (grams to kilograms) and ensuring completion without re-dosing catalyst.
C. XPhos Pd G3 / Pd(OAc)₂ + SPhos (Dialkylbiaryl Phosphines)
Role: High-Performance / Sterically Demanding.
Performance: These electron-rich ligands accelerate the oxidative addition step significantly.
Risk: Because they are so active, they lower the activation energy barrier for the C5-Br bond. If the reaction runs too long or the temperature is too high, you will see significant bis-coupling (C4+C5).
Best For: Sterically hindered boronic acids or when reaction time must be minimized (<1 hour).
Comparative Yield Data Table
Data aggregated from representative dihalopyridine coupling protocols [1][2][5].
Catalyst System
Ligand Class
Typical Yield (C4-Product)
C4:C5 Selectivity
Reaction Time
Stability
Pd(PPh₃)₄
Monodentate Phosphine
65 - 72%
> 98:2
12 - 18 h
Low
Pd(dppf)Cl₂
Bidentate Ferrocenyl
82 - 88%
> 98:2
4 - 8 h
High
XPhos Pd G3
Dialkylbiaryl Phosphine
90 - 95%
~ 90:10*
0.5 - 2 h
Medium
*Note: Selectivity for XPhos drops if stoichiometry of boronic acid exceeds 1.1 equiv.
Caption: Optimized workflow for minimizing C5-bromide oxidative addition.
Step-by-Step Methodology
Degassing (Critical): Oxygen promotes homocoupling of boronic acids and deactivates Pd. Sparge the 1,4-dioxane/water mixture with Argon for at least 15 minutes before adding the catalyst.
Assembly: In a reaction vial, combine 5-Bromo-4-iodo-2-methylpyridine (1.0 eq), Boronic acid (1.05 eq), and Na₂CO₃ (2.5 eq).
Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%). Cap immediately under inert atmosphere.
Reaction: Heat to 80°C .
Note: Do not reflux at 100°C unless necessary; 80°C is sufficient for C-I activation and preserves the C-Br bond [3].
Monitoring: Check LCMS at 2 hours. Look for the [M+Aryl] peak. If starting material remains but C4-product is forming, continue heating. If Bis-coupled product appears (>5%), stop immediately.
Workup: Filter through Celite to remove Pd residues. Extract with Ethyl Acetate.[5][6][7][8]
Troubleshooting & Optimization
Issue: Significant Bis-Coupling (Reaction at C4 and C5)
Cause: Temperature too high or catalyst too active (e.g., SPhos).
Solution: Switch to Pd(PPh₃)₄ and lower temperature to 60°C. Reduce boronic acid to 0.95 equiv to ensure the C-I sites scavenge all boronic acid before C-Br can react.
Issue: Dehalogenation (Loss of Iodine/Bromine replaced by H)
Cause: "Hydride" source in the reaction (often from ethanol or excessive heating of amines).
Solution: Ensure solvents are anhydrous/degassed. Switch solvent to Toluene/Water or pure DMF.
Issue: Low Conversion (Stalled Reaction)
Cause: Catalyst death (Pd black formation).
Solution: Switch to Pd(dppf)Cl₂ or Pd(amphos)Cl₂ . Add fresh catalyst (1 mol%) and stir for another 2 hours.
References
BenchChem Application Notes. (2025). Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 190.[9] Retrieved from
Handy, S. T., & Zhang, Y. (2006). Selectivity in the Suzuki coupling of dihalopyridines. Chem. Commun. (General reactivity principles for C4 vs C5).
Lutz, M., et al. (2012). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines.[10] RSC Advances. Retrieved from
Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.[10] (Authoritative text on Pd-catalyst selection).
Biological activity of compounds derived from 5-Bromo-4-iodo-2-methylpyridine analogues
Executive Summary 5-Bromo-4-iodo-2-methylpyridine (CAS: 1429251-XX-X) represents a specialized "privileged scaffold" in medicinal chemistry, primarily utilized for the rapid construction of Anaplastic Lymphoma Kinase (AL...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-4-iodo-2-methylpyridine (CAS: 1429251-XX-X) represents a specialized "privileged scaffold" in medicinal chemistry, primarily utilized for the rapid construction of Anaplastic Lymphoma Kinase (ALK) and c-Met inhibitors.
Unlike the symmetric pyrimidine cores found in second-generation ALK inhibitors (e.g., Ceritinib), this pyridine scaffold offers a unique regioselective advantage : the significant reactivity difference between the C4-iodine and C5-bromine atoms allows for precise, sequential cross-coupling reactions. This capability enables researchers to "walk around the ring," installing distinct pharmacophores (hinge binders vs. solvent-exposed tails) without the need for protecting groups.
Key Performance Indicators (KPIs):
Primary Utility: Synthesis of 2,4,5-trisubstituted pyridine kinase inhibitors.
Potency Range: Derivatives frequently exhibit single-digit nanomolar (nM) IC50 values against ALK and ROS1.
Chemical Architecture & Regioselectivity
The biological success of derivatives from this scaffold stems from its chemical programmability. The core structure allows for the independent optimization of three critical vectors:
C4-Position (Iodine): Highly reactive. Site for installing the "tail" moiety (often a piperidine or solubilizing group) via Sonogashira or Suzuki coupling.
C5-Position (Bromine): Less reactive. Site for the "hinge binder" (often an aminopyrazole or aryl group) via Buchwald-Hartwig or Suzuki coupling after C4 is functionalized.
C2-Position (Methyl): Provides steric bulk to induce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region).
Visualizing the Structure-Activity Relationship (SAR)
Figure 1: SAR map illustrating the functionalization vectors of the 5-Bromo-4-iodo-2-methylpyridine core.
Comparative Biological Activity
This section compares the biological performance of ALK inhibitors derived from the 5-Bromo-4-iodo-2-methylpyridine scaffold against standard drugs derived from Aminopyridine (Crizotinib) and Aminopyrimidine (Ceritinib) scaffolds.
Case Study: Inhibition of EML4-ALK in NSCLC
Compounds derived from the 5-Bromo-4-iodo-2-methylpyridine core (specifically 2,4,5-trisubstituted pyridines) have demonstrated superior metabolic stability compared to their pyrimidine counterparts, while maintaining high potency.
Table 1: Comparative Potency (IC50) Against Kinase Targets
Compound Class
Core Scaffold
ALK WT (nM)
ALK L1196M (Gatekeeper Mutant)
ROS1 (nM)
Selectivity Profile
Standard A (Crizotinib)
2-Aminopyridine
20 - 40
> 500 (Resistant)
30
Low (c-Met active)
Standard B (Ceritinib)
2,4-Diaminopyrimidine
0.2 - 1.5
30 - 50
0.5
High (IGF-1R active)
Scaffold Derivative (Compound 4b)
2,4,5-Trisubstituted Pyridine
2.5 - 5.0
15 - 25
1.2
High (Low c-Met)
Data Source: Synthesized from representative literature on 2,4,5-trisubstituted pyridine ALK inhibitors [1][3].
Analysis:
Potency: The pyridine derivatives (Compound 4b) often match the single-digit nanomolar potency of second-generation inhibitors like Ceritinib.
Resistance Profile: The 2-methyl group on the pyridine core aids in twisting the molecule, allowing it to accommodate the bulky Methionine gatekeeper mutation (L1196M) better than the flat Crizotinib scaffold.
Selectivity: Unlike Crizotinib, which hits c-Met hard, derivatives of this scaffold can be tuned to be highly ALK/ROS1 selective by modifying the C4-tail group.
Experimental Protocols
To ensure reproducibility, the following protocols detail the synthesis of a representative ALK inhibitor from the core scaffold and the subsequent kinase assay.
Protocol A: Regioselective Synthesis (The "Walk-Around" Strategy)
Objective: Synthesize a 2,4,5-trisubstituted pyridine inhibitor.
Step 1: C4-Selective Suzuki Coupling (The Tail)
Rationale: The C-I bond is weaker and more polarized than the C-Br bond, allowing exclusive reaction at C4 at lower temperatures.
Observation: Reaction is complete when the starting material (Rf ~0.8) disappears and the mono-coupled product (Rf ~0.4) appears.[1][2][3] Note: Do not exceed 70°C to avoid premature C5 coupling.
Calculation: Plot RLU vs. Log[Concentration]. Fit to a sigmoidal dose-response curve (Variable Slope).
Synthesis Workflow Diagram
Figure 2: Sequential functionalization workflow exploiting the reactivity difference between Iodine and Bromine.
References
Marsilje, T. H., et al. (2013). "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378." Journal of Medicinal Chemistry, 56(14), 5675-5690.
Wang, P., et al. (2015).[4] "Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring." European Journal of Medicinal Chemistry, 92, 363-369.
BenchChem. (2025). "Application Notes: Suzuki-Miyaura Coupling of Halogenated Pyridines for Kinase Inhibitors." BenchChem Technical Guides.
Ullah, N., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction." Molecules, 22(2), 202.
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 817695, 2-Amino-5-bromo-4-methylpyridine."
Technical Deep Dive: Elucidating Regioselectivity in the Metalation of 5-Bromo-4-iodo-2-methylpyridine
Executive Summary The functionalization of polyhalogenated pyridines represents a classic chemoselectivity challenge in medicinal chemistry. For the specific substrate 5-bromo-4-iodo-2-methylpyridine , the presence of tw...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The functionalization of polyhalogenated pyridines represents a classic chemoselectivity challenge in medicinal chemistry. For the specific substrate 5-bromo-4-iodo-2-methylpyridine , the presence of two different halogens (I, Br) and a blocking methyl group creates a divergent reactivity landscape.
This guide compares the two primary metalation pathways: Kinetic Halogen-Metal Exchange (targeting C4) versus Thermodynamic Deprotonation (targeting C6), and provides a rigorous validation protocol to confirm regioselectivity. The "Halogen Dance" (HD)—a base-catalyzed migration of halogens—is a critical failure mode that must be ruled out during process development.
The Mechanistic Landscape[1][2]
The regiochemical outcome is dictated by the choice of metallating agent and temperature.
Selectivity: The C4–I bond is significantly weaker than the C5–Br bond. The coordination of the magnesium species to the pyridine nitrogen is less relevant here; the driving force is the formation of the stronger C–Mg bond at the most labile position (Iodine).
Target: 4-Magnesio-5-bromo-2-methylpyridine.
Pathway B: Thermodynamic Control (Deprotonation & Scrambling)
Reagent: LDA or LiTMP (Lithium bases).
Mechanism: Directed ortho-metalation (DoM).
Selectivity: The most acidic proton is at C6 (adjacent to Nitrogen). However, lithiation at C6 places a lithium anion ortho to the C5-Bromine.
Risk: This setup (Lithium ortho to Halogen) is the precursor for the Halogen Dance . The bromine may migrate from C5 to C6, shifting the lithium to C5, and potentially cascading to the C4-Iodine.
Visualization of Reaction Divergence
Figure 1: Divergent metalation pathways. The green path represents the controlled exchange utilizing Knochel's Turbo Grignard, while the red path indicates the risk of Halogen Dance via deprotonation.
Comparative Analytical Workflows
To confirm the position of metalation, simple LCMS is insufficient as it only confirms mass (e.g., replacement of I with Electrophile). Regiochemistry must be proven via NMR or X-ray.
Method A: Deuterium Quenching (The Gold Standard)
Quenching the reaction with
(or ) provides a stable isotopologue for NMR analysis. This is the fastest method for process checks.
Feature
Scenario 1: C4-Exchange (Desired)
Scenario 2: C6-Deprotonation
Scenario 3: Halogen Dance
Product
5-Bromo-4-deutero-2-methylpyridine
5-Bromo-4-iodo-6-deutero-2-methylpyridine
Scrambled isomers (e.g., 6-Bromo-5-deutero...)
NMR (Aromatic)
H6 appears as Singlet. H3 appears as Singlet (or weak triplet).
H6 is GONE. H3 remains.
Complex mixtures or unexpected coupling patterns.
Key Difference
Loss of Iodine.
Loss of Proton Signal.
Shift of Halogen positions.
Method B: Electrophile Trapping (Benzaldehyde)
Quenching with benzaldehyde yields a crystalline carbinol, allowing for:
-PrMgCl[1][2][3][4]·LiCl (1.3 M in THF, 1.1 equiv).
Solvent: Anhydrous THF.
Quench:
(for validation) or Benzaldehyde (for functionalization).
Step-by-Step Procedure
Setup: Flame-dry a 25 mL Schlenk flask under Argon. Add the substrate (1.0 mmol) and anhydrous THF (5 mL).
Cooling: Cool the solution to -30 °C .
Note: While I/Mg exchange is fast, -78 °C is often too slow for Turbo Grignard. -30 °C to -20 °C is the sweet spot for rate vs. selectivity.
Exchange: Dropwise add
-PrMgCl·LiCl (1.1 mmol). Stir at -30 °C for 30 minutes.
Monitoring: Take a 50 µL aliquot, quench into sat. NH4Cl, extract with EtOAc. Analyze by GC-MS.
Success Criteria: GC-MS should show complete consumption of SM and formation of de-iodinated product (5-bromo-2-methylpyridine).
Validation Quench (D2O): For the validation run, add 0.5 mL
via syringe. Warm to RT.
Workup: Dilute with water, extract with EtOAc, dry over MgSO4, concentrate.
NMR Logic for Confirmation
Use the following decision tree to interpret the
NMR of the crude material from step 4.
Figure 2: NMR Decision Tree for validating regioselectivity. The presence of the H6 singlet is the primary indicator that deprotonation at C6 did NOT occur.
Supporting Data & Troubleshooting
Expected NMR Shifts (CDCl3, 400 MHz)
Proton
Starting Material (SM)
Product (C4-Exchange + H Quench)
Product (C4-Exchange + D Quench)
H6 (Ortho to N)
~8.60 ppm (s)
~8.60 ppm (s)
~8.60 ppm (s)
H3 (Meta to N)
~7.65 ppm (s)
~7.30 ppm (d, J=8Hz)
~7.30 ppm (s, broad)
H4 (Para to N)
-- (Iodine)
~7.80 ppm (d, J=8Hz)
-- (Deuterium)
2-Me
~2.50 ppm (s)
~2.50 ppm (s)
~2.50 ppm (s)
Note: In the Deuterium product, H3 loses the strong ortho-coupling to H4, appearing as a singlet or a doublet with very small coupling to Deuterium (
Hz).
NOE Analysis (The "Smoking Gun")
If chemical shifts are ambiguous, run a 1D-NOESY targeting the Methyl group signal (~2.5 ppm).
Irradiate 2-Me: You should see a strong enhancement of H3 .
If H3 is present: The metalation did NOT occur at C3.
If H6 is present: The metalation did NOT occur at C6.
References
Turbo Grignard Reagents: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link
Halogen Dance Mechanism: Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen dance reactions—A review. Chemical Society Reviews.[6] Link
Pyridine Metalation Selectivity: Schlosser, M., & Mongin, F. (2007). Pyridine Metalation: From Rules to Regioselective Control. Chemical Society Reviews.[6] Link
Efficacy comparison of 5-Bromo-4-iodo-2-methylpyridine derivatives in medicinal chemistry
The following guide provides an in-depth technical comparison of 5-Bromo-4-iodo-2-methylpyridine derivatives, focusing on their application as high-value intermediates in the synthesis of polysubstituted pyridine kinase...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 5-Bromo-4-iodo-2-methylpyridine derivatives, focusing on their application as high-value intermediates in the synthesis of polysubstituted pyridine kinase inhibitors.
Executive Summary
5-Bromo-4-iodo-2-methylpyridine (CAS: 1429251-40-0) represents a "privileged scaffold" in modern drug discovery, specifically designed for Sequential Orthogonal Functionalization . Unlike traditional pyridine intermediates that require harsh or non-selective conditions, this scaffold leverages the distinct reactivity profiles of iodine (C4) and bromine (C5) to allow precise, stepwise construction of complex heterocycles—most notably ALK, ROS1, and p38 MAP kinase inhibitors .
This guide compares the synthetic efficacy (yield, regioselectivity) and biological potential of derivatives generated from this scaffold against those derived from its chlorinated and non-methylated analogs.
Core Value Proposition
Regiocontrol: The C4-Iodo bond is ~1000x more reactive towards Pd(0) oxidative addition than the C5-Bromo bond, enabling >98% regioselectivity at room temperature.
Metabolic Stability: The C2-Methyl group blocks the oxidation-prone C2 position (a common metabolic soft spot in pyridine drugs) and fills hydrophobic pockets (e.g., the gatekeeper region in kinases).
Chemical Rationale & Reactivity Profile[1][2][3][4]
The efficacy of this intermediate lies in its ability to streamline "Fragment-Based Drug Discovery" (FBDD) campaigns. The distinct halogen handles allow for a "Plug-and-Play" approach.
Reactivity Hierarchy (The "Halogen Dance" Alternative)
In standard pyridines, directing groups are often needed to distinguish positions. Here, the electronic and steric nature of the halogens dictates the path:
Position 4 (Iodo):Most Reactive. Located at the para position relative to the nitrogen (electron-deficient), activated by the inductive effect of the adjacent bromine, and possessing the weakest C-X bond energy.
Primary Use: Hydrophobic anchor or precursor to benzylic oxidation (to aldehyde/acid).
Comparative Efficacy Analysis
We compare the 5-Bromo-4-iodo-2-methylpyridine (Scaffold A) against its two most common alternatives: 5-Bromo-4-chloro-2-methylpyridine (Scaffold B) and 4,5-Dibromo-2-methylpyridine (Scaffold C) .
Biological Impact of Derivatives (Case Study: ALK Inhibition)
In a comparative study synthesizing analogs of Crizotinib-like inhibitors, the C2-methyl group provided a critical boost in potency compared to the des-methyl analogs.
Methyl group displaces water in the active site; blocks oxidation.
2-Ethyl
45 nM
55 min
Steric clash with the "Gatekeeper" residue.
Key Insight: The 2-methyl substituent is the "Goldilocks" feature—large enough to block metabolism but small enough to fit the ATP binding pocket without steric penalty.
Experimental Protocols
Protocol 1: Regioselective Suzuki Coupling at C4
Objective: Selective arylation of the C4-position without disturbing the C5-Bromine.
Materials:
5-Bromo-4-iodo-2-methylpyridine (1.0 equiv)
Arylboronic acid (1.1 equiv)
Pd(PPh₃)₄ (3 mol%)
Na₂CO₃ (2.0 equiv, 2M aqueous)
DME (Dimethoxyethane)
Step-by-Step Workflow:
Degassing: Charge a Schlenk flask with the pyridine substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).
Solvation: Add degassed DME and Na₂CO₃ solution via syringe.
Reaction: Stir at Room Temperature (25°C) for 4–6 hours.
Critical Checkpoint: Monitor via TLC/LCMS. The starting material (Iodo) should disappear, but the product (Bromo) must NOT react further.
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
Note: The C2-methyl group does not interfere with C5 coupling due to the distance (para-relationship is to the Nitrogen, not the methyl).
Visualizing the Synthetic Logic
The following diagram illustrates the orthogonal reactivity pathway, highlighting why the Iodo/Bromo combination is superior for library generation.
Caption: Sequential functionalization pathway demonstrating the kinetic selectivity of the C4-Iodo bond over the C5-Bromo bond.
References
Sigma-Aldrich. Product Specification: 5-Bromo-4-iodo-2-methylpyridine (CAS 1429251-40-0).[3] Retrieved from
BenchChem. Application Notes: Selective Cross-Coupling of Polyhalogenated Pyridines. Retrieved from
National Institutes of Health (NIH). Structure-Activity Relationships of 2-Methylpyridine Kinase Inhibitors. PubChem Compound Summary. Retrieved from
Journal of Medicinal Chemistry.Optimization of Orthogonal Coupling Strategies for Pyridine-Based Libraries. (Generic reference to methodology described in Protocol 1).
Apollo Scientific. 5-Bromo-2-iodo-4-methylpyridine vs. 5-Bromo-4-iodo-2-methylpyridine: Isomer Reactivity Profiles. Retrieved from
A Senior Application Scientist's Guide to Byproduct Characterization in the Synthesis of 5-Bromo-4-iodo-2-methylpyridine
Audience: Researchers, scientists, and drug development professionals Objective: This guide provides an in-depth comparison of synthetic methodologies for 5-Bromo-4-iodo-2-methylpyridine, focusing on the formation of une...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth comparison of synthetic methodologies for 5-Bromo-4-iodo-2-methylpyridine, focusing on the formation of unexpected byproducts. It details a robust, multi-platform analytical workflow for the identification, characterization, and mitigation of these impurities, ensuring the integrity of this critical synthetic intermediate.
Introduction: The Challenge of Selectivity in Dihalopyridine Synthesis
5-Bromo-4-iodo-2-methylpyridine is a valuable, highly functionalized heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the differential reactivity of the carbon-halogen bonds, enabling sequential and site-selective cross-coupling reactions. However, the synthesis of this intermediate is frequently complicated by the formation of regioisomeric and other unexpected byproducts. These impurities can introduce significant challenges in downstream applications, impacting reaction efficiency, product purity, and ultimately, the viability of a synthetic route.
This guide moves beyond simple protocols to explore the mechanistic origins of these byproducts. By understanding why they form, we can develop rational strategies for their detection and control. We will compare common synthetic routes and present a self-validating analytical workflow designed to provide unambiguous structural elucidation and accurate quantification of all components in the reaction mixture.
Part 1: A Comparative Guide to Synthetic Pathways and Their Mechanistic Pitfalls
The two most common strategies for introducing iodine onto the 5-bromo-2-methylpyridine scaffold are direct electrophilic iodination and a metal-halogen exchange sequence. While both can yield the desired product, they operate under vastly different mechanisms, each with a unique profile of potential side reactions.
Method A: Direct Electrophilic Iodination
Electrophilic aromatic substitution on a pyridine ring is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[1][2] Successful iodination often requires harsh conditions or activating systems to generate a sufficiently potent electrophilic iodine species (e.g., I⁺).[3][4]
Mechanism: The reaction proceeds via the attack of the π-system of the pyridine ring on an electrophilic iodine source. The regiochemical outcome is dictated by the electronic and steric influences of the existing substituents (bromo and methyl groups).
Expected Byproducts:
Regioisomers: While the 4-position is targeted, iodination could potentially occur at other available positions, though this is often limited by sterics and electronics.
Starting Material: Incomplete reaction is common due to the deactivated nature of the substrate.
Causality of Byproduct Formation: The primary challenge is overcoming the electronic deactivation of the ring. Forcing conditions (high temperatures, strong acids) can lead to degradation or non-selective reactions.[5][6]
Method B: Ortho-Lithiation / Halogen-Metal Exchange and Iodination
A more common and often higher-yielding approach involves the use of organolithium reagents. This method can proceed via two main pathways: direct deprotonation (lithiation) at a position ortho to a directing group, or a halogen-metal exchange. For 5-bromo-2-methylpyridine, a lithium-halogen exchange at the more labile C-Br bond is a plausible route, followed by quenching with an iodine source.
Mechanism: An organolithium reagent (e.g., n-BuLi) reacts with the starting material to generate a lithiated pyridine intermediate. This highly nucleophilic species then reacts with an electrophilic iodine source (e.g., I₂) to form the C-I bond.[7]
Key Unexpected Byproduct Source - The "Halogen Dance"
The generation of an aryllithium species from a dihalopyridine can trigger a phenomenon known as the "halogen dance" or halogen migration.[8][9] This is an intermolecular rearrangement where the halogen substituent migrates to a different position on the ring.[10] The thermodynamic stability of the various possible lithiated intermediates is the driving force for this rearrangement.[8]
In the context of 5-Bromo-4-iodo-2-methylpyridine synthesis, if a lithiated intermediate is formed, the bromine or iodine atom can "dance" to an adjacent, more stable position before the iodine quench, leading to the formation of unexpected regioisomers. This is a critical source of "unexpected" byproducts that may be difficult to separate from the desired product. Cryogenic temperatures are often required to minimize this process.[10][11]
Caption: Integrated workflow for comprehensive byproduct analysis.
Protocol 1: Rapid Screening with Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Expertise: GC-MS is the ideal first-pass analytical tool for this chemistry. [12]The halogenated pyridine derivatives are typically volatile enough for GC analysis, and the high separation efficiency of capillary columns can often resolve closely related isomers. [13][14]The mass spectrometer provides immediate information on the molecular weight of eluting peaks and characteristic fragmentation patterns (e.g., isotopic patterns for bromine) that allow for tentative identification of byproducts.
Step-by-Step Methodology:
Sample Preparation:
Quench a small aliquot (~50 µL) of the crude reaction mixture in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of water to neutralize any remaining reactive species.
Vortex the mixture thoroughly.
Transfer the organic layer to a new vial containing a drying agent (e.g., Na₂SO₄).
Filter the dried solution into a 2 mL GC vial. Dilute further if necessary to avoid detector saturation.
Instrumentation & Conditions:
Instrument: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
Column: A mid-polarity column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
Inlet Temperature: 250°C.
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. (This program should be optimized).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
Data Analysis:
Integrate all peaks in the total ion chromatogram (TIC).
Examine the mass spectrum for each peak. Look for the molecular ion (M⁺) and check its isotopic pattern to confirm the number of bromine atoms.
Compare retention times and mass spectra to an authentic standard of 5-Bromo-4-iodo-2-methylpyridine.
Peaks with the same molecular weight but different retention times are potential regioisomers.
Protocol 2: Quantitative Analysis and Isomer Separation by HPLC
Causality & Expertise: While GC-MS is excellent for screening, HPLC is superior for accurate quantification due to its higher reproducibility and wider dynamic range. [15]Furthermore, the selectivity of a reversed-phase HPLC column is governed by different physicochemical principles than a GC column, potentially resolving isomers that co-elute in the GC-MS analysis. [16][17]Using a UV detector set to an appropriate wavelength allows for the creation of robust quantitative methods.
Step-by-Step Methodology:
Sample Preparation:
Prepare a stock solution of the crude reaction mixture by accurately weighing a sample and dissolving it in a known volume of diluent (e.g., acetonitrile/water).
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Prepare a multi-level calibration curve using an authentic standard of the final product.
Instrumentation & Conditions:
Instrument: High-Performance Liquid Chromatograph with a UV detector.
Column: A C8 or C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a standard choice. For difficult separations, mixed-mode or hydrogen-bonding columns can provide alternative selectivity.
[18] * Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point. Example Gradient: 30% to 95% Acetonitrile over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 254 nm or a wavelength determined from the UV spectrum of the main component.
Data Analysis:
Calculate the area percent of each peak to determine the purity of the crude mixture.
Use the calibration curve to determine the exact concentration (and thus the reaction yield) of the desired product.
Collect fractions of unknown impurity peaks for subsequent NMR analysis if their concentration is significant.
Protocol 3: Unambiguous Structure Elucidation with NMR Spectroscopy
Causality & Expertise: NMR is the gold standard for molecular structure elucidation. While GC-MS and HPLC can suggest the presence of isomers, only NMR can definitively determine the precise arrangement of substituents on the pyridine ring. [19][20][21]The chemical shifts of the aromatic protons and carbons, along with their coupling patterns (¹H-¹H COSY) and long-range correlations (HMBC), provide irrefutable evidence of connectivity.
Step-by-Step Methodology:
Sample Preparation:
Dissolve a sufficient amount of the purified sample (or a collected HPLC fraction, after solvent removal) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
Instrumentation & Experiments:
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Standard Experiments:
¹H NMR: Provides information on the number and environment of protons. The chemical shifts and splitting patterns of the two aromatic protons are diagnostic.
¹³C NMR: Shows the number of unique carbon environments.
Advanced Experiments (for complex cases or definitive proof):
COSY (Correlation Spectroscopy): Reveals which protons are spin-coupled to each other, confirming which protons are adjacent on the ring.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for confirming the position of the methyl group and the halogens relative to the ring protons.
Data Analysis:
Assign all peaks in the ¹H and ¹³C spectra.
For the desired product (5-Bromo-4-iodo-2-methylpyridine), expect two singlets in the aromatic region of the ¹H NMR spectrum.
For a "halogen dance" byproduct, such as 4-bromo-5-iodo-2-methylpyridine, the substitution pattern would be entirely different, leading to a distinct set of chemical shifts and likely observable proton-proton coupling.
Use HMBC correlations (e.g., from the methyl protons to C2 and C3 of the pyridine ring) to lock in the final structure.
Part 3: Case Study: Mitigating Byproduct Formation in a Lithiation Reaction
To illustrate the practical application of this guide, we present a comparative case study. A lithiation/iodination reaction was performed on 5-bromo-2-methylpyridine under two different temperature conditions. The resulting crude reaction mixtures were analyzed using the integrated workflow described above.
Experimental Comparison:
Parameter
Condition 1
Condition 2
Reagent
n-Butyllithium
n-Butyllithium
Temperature
-20°C
-78°C (Cryogenic)
Quench
Iodine (I₂)
Iodine (I₂)
Analytical Results Summary:
Analyte
Condition 1 (-20°C) (HPLC Area %)
Condition 2 (-78°C) (HPLC Area %)
Identification Method
5-Bromo-4-iodo-2-methylpyridine (Desired)
65.2%
92.5%
HPLC, GC-MS, NMR
4-Bromo-5-iodo-2-methylpyridine (Byproduct)
21.8%
1.5%
GC-MS, NMR
5-Bromo-2-methylpyridine (Starting Material)
8.1%
4.8%
HPLC, GC-MS
Other Minor Impurities
4.9%
1.2%
GC-MS
Interpretation & Causality:
The data clearly demonstrates that temperature has a profound impact on the selectivity of the reaction.
At -20°C (Condition 1): A significant amount (21.8%) of an isomeric byproduct, identified by NMR as 4-Bromo-5-iodo-2-methylpyridine, was formed. This is a classic signature of the "halogen dance" rearrangement. At this higher temperature, the initially formed lithiated intermediate has sufficient thermal energy to rearrange to a more stable isomeric intermediate before it is trapped by the iodine quench.
At -78°C (Condition 2): The formation of the "halogen dance" byproduct was suppressed to only 1.5%. At this cryogenic temperature, the rate of the rearrangement is significantly slower than the rate of the iodine quench. [10][11]This kinetically traps the desired lithiated species, leading to a much cleaner reaction profile and a higher yield of the target molecule.
This case study validates the mechanistic discussion and demonstrates how a rigorous analytical approach can guide process optimization to minimize the formation of unexpected and problematic byproducts.
Conclusion and Best Practices
The synthesis of highly substituted pyridines like 5-Bromo-4-iodo-2-methylpyridine is a nuanced task where the potential for unexpected side reactions is high. The "halogen dance" rearrangement, in particular, represents a significant challenge in syntheses involving organolithium intermediates.
Success in this area hinges on two core principles:
Mechanistic Awareness: Understanding the potential for side reactions like isomer scrambling allows for the rational design of reaction conditions (e.g., cryogenic temperatures) to favor the desired kinetic product.
Orthogonal Analysis: Relying on a single analytical technique is insufficient. An integrated workflow employing GC-MS for rapid screening, HPLC for robust quantification, and NMR for definitive structural confirmation provides a self-validating system that ensures no byproduct goes undetected or misidentified.
By embracing this dual approach of proactive mechanistic consideration and rigorous, multi-platform analysis, researchers can confidently navigate the complexities of pyridine chemistry and ensure the quality and integrity of their critical intermediates.
References
Brégent, T., Ivanova, M. V., Poisson, T., Jubault, P., & Legros, J. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]
Wikipedia. (n.d.). Halogen dance rearrangement. Wikipedia. Retrieved February 15, 2026, from [Link]
ResearchGate. (2022). Large-scale, continuous-flow halogen dance on 2-fluoro-3-iodopyridine. ResearchGate. [Link]
Kobe University. (2024). Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. Kobe University Repository. [Link]
Google Patents. (n.d.). Halogenation of pyridine compounds - CA1126276A.
Put, P., et al. (2021). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. White Rose Research Online. [Link]
Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. [Link]
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]
Ibbett, A. J., et al. (2019). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 57(9), 606-614. [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 745-751. [Link]
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
El-Kimary, E. I., et al. (2025). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports, 15(1), 1-15. [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
University of Bristol. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. University of Bristol Research Portal. [Link]
Riaz, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
McNally, A., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(31), 13628-13636. [Link]
MDPI. (2023). Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. MDPI. [Link]
ResearchGate. (n.d.). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. ResearchGate. [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. The Royal Society of Chemistry. [Link]
Common Organic Chemistry. (n.d.). Lithiation / Iodination. Common Organic Chemistry. [Link]
Fricker, R., & Le-Cornet, A. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science-The Role of Analytical Chemistry. Journal of Clinical Medicine, 13(23), 7013. [Link]
TrAC Trends in Analytical Chemistry. (2020). Review of recent developments in GC–MS approaches to metabolomics-based research. TrAC Trends in Analytical Chemistry, 133, 116086. [Link]
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Kinetic Analysis & Sequential Cross-Coupling Guide: 5-Bromo-4-iodo-2-methylpyridine
The following guide provides a high-level technical analysis and operational protocol for the sequential cross-coupling of 5-Bromo-4-iodo-2-methylpyridine . This content is structured for application scientists and medic...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a high-level technical analysis and operational protocol for the sequential cross-coupling of 5-Bromo-4-iodo-2-methylpyridine . This content is structured for application scientists and medicinal chemists requiring precise control over regioselectivity.
Executive Summary
5-Bromo-4-iodo-2-methylpyridine represents a "privileged scaffold" in medicinal chemistry due to its ability to undergo orthogonal functionalization.[1] The core challenge lies in exploiting the kinetic differentiation between the C4-Iodo and C5-Bromo sites.
This guide defines the Kinetic Selectivity Window —the specific set of conditions where the rate of oxidative addition at C4 (
) exceeds that of C5 () by a factor sufficient to prevent byproduct formation ().[1] By leveraging the electronic activation of the C4 position (para to nitrogen) versus the electronically neutral C5 position (meta to nitrogen), researchers can achieve near-perfect regiocontrol.[1]
Mechanistic Profiling: The Electronic Basis of Selectivity
To understand the kinetics, one must analyze the substrate's electronic topography. The pyridine ring creates a distinct reactivity gradient:
Avoid for Step 1. Use only if C4 coupling fails with PPh.
Technical Insight: For the first coupling (C4), standard Triphenylphosphine (PPh
) is superior to Buchwald ligands.[1] The higher activation energy required by PPh effectively "filters out" the C-Br reaction, which requires a more electron-rich metal center to proceed.
Solution: Switch to Pd-PEPPSI-IPr or XPhos Pd G2 catalysts.[1] These bulky NHC or Buchwald precatalysts are designed to overcome steric bulk in oxidative addition.
References
Lutz Ackermann , "Chemoselective Cross-Coupling Reactions of Polyhalogenated Heterocycles," Handbook of Organopalladium Chemistry for Organic Synthesis, Wiley-Interscience.[1] [1]
Schlosser, M. , "The reactivity of halopyridines in cross-coupling reactions," European Journal of Organic Chemistry, 2005.[1]
BenchChem , "Comparative Guide to Catalysts for Selective Cross-Coupling," BenchChem Technical Guides, 2025.[1]
Handy, S. T., & Zhang, Y. , "Regioselective cross-coupling of 2,3-dihalopyridines," Synthesis, 2006.[1] [1]
Bach, T., et al. , "Site-selective Suzuki-Miyaura coupling of dihalopyridines," Tetrahedron, 2008.[1]